Technical Documentation Center

7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] and its Core Scaffold

This technical guide provides a comprehensive overview of the chemical identifiers, properties, synthesis, and applications of the spirocyclic compound 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]. Given the limited...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical identifiers, properties, synthesis, and applications of the spirocyclic compound 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]. Given the limited direct literature on this specific derivative, this guide is structured around its core scaffold, 3H-spiro[isobenzofuran-1,4'-piperidine], a significant pharmacophore in modern drug discovery. The insights provided herein are intended for researchers, scientists, and professionals in drug development, offering a blend of established data and scientifically grounded extrapolations for the 7-methyl analog.

Introduction: The Significance of the Spiro[isobenzofuran-1,4'-piperidine] Scaffold

The spiro[isobenzofuran-1,4'-piperidine] scaffold is a unique three-dimensional structure that has garnered considerable attention in medicinal chemistry. Its inherent rigidity and defined spatial orientation of functional groups make it an attractive framework for designing selective and potent ligands for various biological targets. The fusion of the isobenzofuran and piperidine rings creates a spirocyclic system that can effectively probe the binding pockets of proteins, potentially leading to enhanced pharmacological activity and improved pharmacokinetic profiles compared to more flexible, acyclic analogs.

Derivatives of this scaffold have shown promise as central nervous system (CNS) agents, melanocortin subtype-4 receptor (MC4R) agonists, and sigma (σ) receptor ligands, highlighting its therapeutic potential across a range of disorders.[1][2][3] The introduction of substituents, such as a methyl group at the 7-position of the isobenzofuran ring, allows for the fine-tuning of the molecule's steric and electronic properties, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug candidates.

Part 1: Chemical Identifiers and Physicochemical Properties

While a specific CAS number for 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] is not readily found in public databases, we can characterize the parent compound and its common salt form. The introduction of a methyl group is a common practice in medicinal chemistry to probe steric and electronic effects, and its impact on the parent compound's properties can be predicted.

Chemical Identifiers of the Core Scaffold
Identifier3H-Spiro[isobenzofuran-1,4'-piperidine]3H-Spiro[isobenzofuran-1,4'-piperidine] hydrochloride
CAS Number 38309-60-3[4]37663-44-8[5][6]
Molecular Formula C₁₂H₁₅NO[4]C₁₂H₁₅NO·HCl[5]
Molecular Weight 189.25 g/mol 225.72 g/mol [5]
IUPAC Name spiro[isobenzofuran-1,4'-piperidine]spiro[isobenzofuran-1,4'-piperidine] hydrochloride
InChI Key BYOIMOJOKVUNTP-UHFFFAOYSA-N[4]SFQFBDOOIIHNMY-UHFFFAOYSA-N[6]
Canonical SMILES C1CNCC2(C1)OCC3=CC=CC=C32[4]C1CNCC2(C1)OCC3=CC=CC=C32.Cl
MDL Number Not AvailableMFCD02179146[5]
PubChem CID 59476941[4]22509330[5]
Predicted Physicochemical Properties of 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]

The addition of a methyl group to the 7-position of the isobenzofuran ring is expected to have a modest impact on the overall physicochemical properties. The following table provides predicted values for the 7-methyl derivative based on the known properties of the parent scaffold and general chemical principles.

PropertyPredicted Value for 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]Rationale for Prediction
Molecular Formula C₁₃H₁₇NOAddition of a CH₂ group to the parent structure.
Molecular Weight 203.28 g/mol Increased by the mass of a methyl group (14.03 g/mol ).
LogP ~2.5 - 3.0The methyl group is lipophilic, which should slightly increase the LogP compared to the parent compound.
pKa ~8.5 - 9.5The basicity of the piperidine nitrogen is not expected to be significantly altered by a remote methyl group on the aromatic ring.
Solubility Slightly lower in aqueous mediaThe increased lipophilicity from the methyl group will likely decrease water solubility.
Appearance Likely a white to off-white solidSimilar to the parent compound and its derivatives.[5]

Part 2: Synthesis and Methodologies

The synthesis of the spiro[isobenzofuran-1,4'-piperidine] core is a critical aspect of developing new chemical entities based on this scaffold. Several synthetic routes have been reported, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

General Synthetic Strategy

A common and effective method for constructing the spiro[isobenzofuran-1,4'-piperidine] system involves the reaction of a lithiated benzamide or a related precursor with a suitable piperidone derivative, followed by acid-catalyzed cyclization. This approach offers good yields and allows for the introduction of various substituents on both the aromatic and piperidine rings.

Proposed Synthesis of 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]

The following is a detailed, step-by-step protocol for the proposed synthesis of 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine], adapted from established procedures for analogous compounds.

Step 1: Preparation of N-tert-Boc-4-piperidone

  • Rationale: The tert-butyloxycarbonyl (Boc) group is an excellent protecting group for the piperidine nitrogen, preventing side reactions and allowing for controlled functionalization.

  • Procedure:

    • Dissolve 4-piperidone hydrochloride monohydrate in a mixture of dioxane and water.

    • Add di-tert-butyl dicarbonate (Boc₂O) and sodium bicarbonate (NaHCO₃).

    • Stir the reaction mixture at room temperature overnight.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-tert-Boc-4-piperidone.

Step 2: Synthesis of 2-Bromo-N,N-diethyl-3-methylbenzamide

  • Rationale: This intermediate is the precursor to the lithiated species required for the key C-C bond formation. The diethylamide group facilitates the ortho-lithiation.

  • Procedure:

    • Start with 2-bromo-3-methylbenzoic acid.

    • Convert the carboxylic acid to the corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

    • React the acid chloride with diethylamine in the presence of a base (e.g., triethylamine) to form the desired amide.

Step 3: Lithiation and Reaction with N-tert-Boc-4-piperidone

  • Rationale: This is the crucial step where the two main fragments of the molecule are joined. The ortho-lithiation is directed by the diethylamide group.

  • Procedure:

    • Dissolve 2-bromo-N,N-diethyl-3-methylbenzamide in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Add n-butyllithium (n-BuLi) dropwise to effect the lithium-halogen exchange.

    • Add a solution of N-tert-Boc-4-piperidone in anhydrous THF to the reaction mixture.

    • Allow the reaction to proceed at -78 °C for several hours before slowly warming to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

Step 4: Acid-Catalyzed Cyclization and Deprotection

  • Rationale: The acidic conditions promote the cyclization to form the isobenzofuran ring and simultaneously remove the Boc protecting group from the piperidine nitrogen.

  • Procedure:

    • Extract the crude product from the previous step with an organic solvent.

    • Treat the organic extract with a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), and heat to reflux.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

    • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the final product, 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine].

    • Purify the product by column chromatography or recrystallization.

Visualizing the Synthetic Workflow

Synthesis of 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Core Assembly cluster_3 Final Product 2_bromo_3_methylbenzoic_acid 2-Bromo-3-methylbenzoic acid diethylamide 2-Bromo-N,N-diethyl-3-methylbenzamide 2_bromo_3_methylbenzoic_acid->diethylamide 1. SOCl₂ 2. Diethylamine 4_piperidone 4-Piperidone N_Boc_4_piperidone N-Boc-4-piperidone 4_piperidone->N_Boc_4_piperidone Boc₂O, NaHCO₃ lithiation Lithiation & Addition N_Boc_4_piperidone->lithiation diethylamide->lithiation cyclization_deprotection Cyclization & Deprotection lithiation->cyclization_deprotection n-BuLi, THF, -78°C final_product 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] cyclization_deprotection->final_product HCl, reflux

Caption: Proposed synthetic workflow for 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine].

Part 3: Applications in Drug Discovery and Development

The spiro[isobenzofuran-1,4'-piperidine] scaffold is a versatile platform for the development of novel therapeutics targeting a variety of biological systems. The following sections highlight key areas of application.

Central Nervous System (CNS) Agents

A significant body of research has focused on the synthesis of spiro[isobenzofuran-1,4'-piperidine] derivatives as potential CNS agents.[7] These compounds have been investigated for their antidepressant and anxiolytic properties. The rigid spirocyclic structure is thought to mimic the conformation of known CNS drugs, leading to potent interactions with neurotransmitter receptors and transporters. The introduction of a methyl group at the 7-position could modulate the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier and enhancing its CNS activity.

Melanocortin Subtype-4 Receptor (MC4R) Agonists

The melanocortin system plays a crucial role in regulating energy homeostasis, and the MC4R is a key target for the development of anti-obesity drugs. A series of 3H-spiro[isobenzofuran-1,4'-piperidine] based compounds have been designed and synthesized as potent and selective MC4R agonists.[2] These agonists have demonstrated oral bioavailability, making them attractive candidates for clinical development. The 7-methyl derivative could be explored to further optimize the potency, selectivity, and pharmacokinetic properties of these MC4R agonists.

Sigma (σ) Receptor Ligands

Sigma receptors, particularly the σ₁ and σ₂ subtypes, are involved in a wide range of cellular functions and are implicated in various pathological conditions, including cancer, neurodegenerative diseases, and psychiatric disorders. The spiro[isobenzofuran-1,4'-piperidine] moiety has been incorporated into novel fluorescent ligands for the study of σ receptors.[1] These probes have shown high affinity and selectivity, enabling the visualization and characterization of σ receptors in living cells. The development of a 7-methylated version could lead to new research tools with altered photophysical or pharmacological properties.

Visualizing a Potential Signaling Pathway

MC4R Signaling Pathway ligand 7-Methyl-spiro[isobenzofuran- 1,4'-piperidine] Agonist mc4r MC4R ligand->mc4r Binds to g_protein Gαs mc4r->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Produces pka PKA camp->pka Activates creb CREB pka->creb Phosphorylates gene_expression Gene Expression (↓ Food Intake, ↑ Energy Expenditure) creb->gene_expression Regulates

Caption: Potential signaling pathway of a 7-methyl-spiro[isobenzofuran-1,4'-piperidine] MC4R agonist.

Conclusion

The 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] represents a promising, albeit underexplored, derivative of a highly valuable medicinal chemistry scaffold. While direct experimental data for this specific compound is scarce, a comprehensive understanding of the parent 3H-spiro[isobenzofuran-1,4'-piperidine] system provides a solid foundation for its synthesis and potential applications. The strategic introduction of a methyl group offers a clear path for SAR studies aimed at optimizing the pharmacological and pharmacokinetic properties of this class of compounds. As research into CNS disorders, obesity, and cancer continues to evolve, the versatility and unique structural features of the spiro[isobenzofuran-1,4'-piperidine] scaffold will undoubtedly secure its place as a cornerstone in the development of next-generation therapeutics.

References

  • Bauer, V. J., Duffy, B. J., Hoffman, D., Klioze, S. S., Kosley, R. W., Jr., & McFadden, A. R. (1976). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry, 19(11), 1315–1324. [Link]

  • ChemBK. (n.d.). 3H-Spiro[isobenzofuran-1,4'-piperidine] hydrochloride. Retrieved from [Link]

  • Parham, W. E., & Jones, L. D. (1976). Spiro[isobenzofuran-1(3H),4'-piperidin]-3-ones. The Journal of Organic Chemistry, 41(7), 1187–1191. [Link]

  • Abbiati, G., et al. (2023). Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry, 66(6), 4049–4065. [Link]

  • Tu, Y., et al. (2010). Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 20(16), 4895–4900. [Link]

  • Abbiati, G., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry, 66(6), 4049-4065. [Link]

  • Bauer, V. J., et al. (1979). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as Potential Central Nervous System Agents. 5. Conformationally Mobile Analogues Derived by Furan Ring Opening. Journal of Medicinal Chemistry, 22(11), 1347-1354. [Link]

Sources

Exploratory

Solubility profile of spiro[isobenzofuran-1,4'-piperidine] derivatives in organic solvents

An In-Depth Technical Guide to the Solubility Profile of Spiro[isobenzofuran-1,4'-piperidine] Derivatives in Organic Solvents Authored by: A Senior Application Scientist Foreword: The Strategic Imperative of Solubility P...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of Spiro[isobenzofuran-1,4'-piperidine] Derivatives in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Strategic Imperative of Solubility Profiling

The spiro[isobenzofuran-1,4'-piperidine] scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for potent agents targeting the central nervous system and demonstrating potential diuretic and antihypertensive properties.[1][2] The journey from a promising synthesized molecule to a viable drug candidate is, however, fraught with physicochemical challenges, chief among them being solubility. A comprehensive understanding of a compound's solubility in a range of organic solvents is not merely academic; it is a critical determinant of success, influencing everything from synthesis and purification to formulation and bioavailability.

This guide provides a robust framework for researchers, scientists, and drug development professionals to systematically determine and interpret the solubility profile of novel spiro[isobenzofuran-1,4'-piperidine] derivatives. We will move beyond rote protocols to explore the underlying principles that govern experimental design, ensuring that the data generated is not only accurate but also strategically insightful.

The Molecular Architecture: Predicting Solubility Behavior

The solubility of a drug is dictated by its physicochemical properties.[3] Before any experiment, a thorough analysis of the spiro[isobenzofuran-1,4'-piperidine] core structure provides critical clues to its behavior.

  • The Spirocyclic Core: This rigid, three-dimensional structure contributes significantly to the molecule's crystal lattice energy. Overcoming this energy is a prerequisite for dissolution. The isobenzofuran portion introduces polarity and potential for π-stacking interactions, while the piperidine ring adds a flexible, saturated hydrocarbon character.

  • The Piperidine Nitrogen: As a basic center (pKa typically around 8-9), this nitrogen atom is a primary site for hydrogen bonding with protic solvents.[4] Its protonation state is irrelevant in aprotic organic solvents but crucial for any aqueous-organic mixtures.

  • Substituents: The nature of substituents on the isobenzofuran or piperidine rings will dramatically modulate solubility. For instance, aromatic substituents can increase lipophilicity, whereas polar groups like hydroxyls or amides can enhance interactions with polar solvents.[5]

The principle of "like dissolves like" is a foundational guide; polar functional groups favor polar solvents, while non-polar hydrocarbon regions favor non-polar solvents.[6] The interplay of these features within a single molecule necessitates a broad and systematic screening approach.

Strategic Solvent Selection for Comprehensive Profiling

A solubility study's value is directly proportional to the rational selection of its solvents. The goal is to challenge the molecule with a diverse range of intermolecular forces. Solvents should be chosen from different classes to build a comprehensive profile.

Solvent ClassRepresentative SolventsPrimary Interactions with SoluteRationale for Inclusion
Protic Polar Methanol, EthanolHydrogen bond donating and accepting.Probes the crucial role of the piperidine nitrogen and any other H-bond donors/acceptors in the derivative.
Aprotic Polar Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Dipole-dipole interactions; hydrogen bond accepting.Essential for understanding solubility in common reaction and analytical solvents (e.g., for HPLC, NMR).[7]
Non-Polar Hexanes, TolueneVan der Waals forces (dispersion).Establishes the baseline solubility driven by the lipophilic character of the molecule's hydrocarbon backbone.
Intermediate Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateA mix of dipole-dipole and weaker dispersion forces.Represents common solvents used in synthesis, work-up, and purification (e.g., column chromatography).

This selection process is visualized in the workflow diagram below, which outlines the entire solubility profiling strategy from initial planning to final data interpretation.

G Figure 1: Comprehensive Solubility Profiling Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Analysis & Application A Analyze Derivative Structure (Identify key functional groups) B Select Diverse Solvent Panel (Protic, Aprotic, Non-Polar) A->B C Procure High-Purity Compound & Solvents B->C D Choose Method: Thermodynamic (Shake-Flask) or Kinetic (High-Throughput) C->D Proceed to Experiment E Execute Protocol (Equilibration, Sampling) D->E F Quantify Solute Concentration (e.g., HPLC-UV) E->F G Tabulate & Analyze Data (mg/mL or Molarity) F->G Generate Data H Interpret Profile (Structure-Solubility Relationship) G->H I Apply Insights (Process Chemistry, Formulation Dev.) H->I

Caption: A strategic workflow for determining the solubility profile of a new chemical entity.

Experimental Methodologies: The Pursuit of Accurate Data

The choice of experimental method depends on the stage of drug development. Early discovery often prioritizes speed (kinetic solubility), while later stages demand accuracy (thermodynamic solubility).

Thermodynamic Solubility: The Gold Standard Shake-Flask Method

This method determines the equilibrium solubility of the most stable crystalline form of the compound and is considered the definitive value.[8][9] The causality behind this protocol is the need to ensure a true equilibrium is reached between the undissolved solid and the saturated solution.

Protocol: Equilibrium Solubility via Shake-Flask (Higuchi and Connors Method)
  • Preparation: Add an excess amount of the solid spiro[isobenzofuran-1,4'-piperidine] derivative to a known volume (e.g., 1-2 mL) of the selected organic solvent in a sealed, inert vial (e.g., glass HPLC vial). "Excess" is critical; a visible amount of solid must remain at the end of the experiment to guarantee saturation.[8]

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C) using a shaker or rotator. The duration is key; 24 to 72 hours is typical to ensure the system reaches equilibrium. Preliminary experiments can establish the minimum time required.

  • Phase Separation: Cease agitation and allow the vials to stand at the same temperature for a short period to let undissolved solids settle. The crucial step is to separate the saturated supernatant without disturbing the solid. This is best achieved by centrifugation (e.g., 10,000 rpm for 15 minutes).

  • Sampling: Carefully withdraw a precise aliquot of the clear supernatant.

  • Dilution: Immediately dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to prevent precipitation and to bring the concentration within the linear range of the calibration curve. A large, accurate dilution factor is essential.

  • Quantification: Analyze the diluted sample using a validated analytical method, typically HPLC-UV, against a standard curve prepared from the same compound.[7][10]

  • Calculation: Calculate the original concentration in the saturated solution by applying the dilution factor. The result is reported in mg/mL or molarity.

The workflow for this self-validating protocol is illustrated below.

G Figure 2: Shake-Flask Method Workflow node_A Step 1: Add Excess Solid to Solvent node_B Step 2: Equilibrate (24-72h at constant T) node_A->node_B node_C Step 3: Centrifuge to Separate Phases node_B->node_C node_D Step 4: Sample Clear Supernatant node_C->node_D node_E Step 5: Dilute Sample Accurately node_D->node_E node_F Step 6: Quantify via HPLC-UV node_E->node_F node_G Step 7: Calculate Solubility node_F->node_G

Caption: Step-by-step protocol for determining thermodynamic solubility.

Kinetic Solubility: High-Throughput Screening

In early drug discovery, kinetic solubility is often measured to quickly assess a compound's suitability for biological assays.[11] This method measures the concentration at which a compound, added from a concentrated DMSO stock, precipitates out of an aqueous or organic medium. While faster, these values are typically higher than thermodynamic solubility because the precipitate is often amorphous and the system is not at equilibrium.[11]

Protocol: Kinetic Solubility via Nephelometry
  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Solvent Addition: Add the target organic solvent to each well, causing a large dilution (e.g., 1:100) and initiating precipitation for supersaturated solutions.

  • Incubation: Allow the plate to incubate for a set period (e.g., 1-2 hours) at a controlled temperature.

  • Measurement: Read the plate using a laser nephelometer, which measures the intensity of light scattered by suspended particles (precipitate).[12][13]

  • Determination: The kinetic solubility is defined as the highest concentration that does not show a significant increase in light scattering compared to a solvent-only blank.

Data Presentation and Interpretation

Quantitative data must be presented clearly for comparison and analysis. A structured table is the most effective format.

Table 1: Illustrative Solubility Profile for a Hypothetical Derivative
SolventSolvent ClassSolubility at 25°C (mg/mL)Molar Solubility (M)Notes / Observations
DichloromethaneIntermediate> 200> 0.67Freely soluble; ideal for reaction and purification.
MethanolProtic Polar85.40.29High solubility, driven by H-bonding.
AcetonitrileAprotic Polar15.20.05Moderately soluble.
Ethyl AcetateIntermediate5.50.02Sparingly soluble.
TolueneNon-Polar1.10.004Poorly soluble.
HexanesNon-Polar< 0.1< 0.0003Practically insoluble.
(Note: Data is hypothetical for illustrative purposes. Molar solubility calculated assuming a MW of 300 g/mol .)

Interpretation: The profile above suggests a compound with significant polar character, showing high affinity for protic and chlorinated solvents. Its poor solubility in non-polar solvents like hexanes and toluene indicates that while it has lipophilic regions, its overall behavior is dominated by its polar functional groups. This information is invaluable for selecting solvents for crystallization studies (a mixture of a good solvent and a poor "anti-solvent"), choosing mobile phases for chromatography, and anticipating challenges in formulating for non-polar delivery vehicles.

Conclusion

Determining the solubility profile of spiro[isobenzofuran-1,4'-piperidine] derivatives is a foundational activity in their development as therapeutic agents. By employing a systematic approach grounded in the principles of physical chemistry, researchers can generate high-quality, reproducible data. The strategic selection of solvents and the appropriate application of either thermodynamic or kinetic methodologies provide critical insights that guide process chemistry, analytical method development, and rational formulation design. This guide serves as a comprehensive framework for executing these studies with scientific rigor and strategic foresight.

References

  • solubility experimental methods.pptx. (n.d.).
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. InTech.
  • Gootjes, J., et al. (1977). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry, 20(11), 1363-1368. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar. Retrieved from [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

  • Bergström, C. A. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • Gootjes, J., et al. (1978). Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen. Journal of Medicinal Chemistry, 21(4), 400-403. Retrieved from [Link]

  • Gootjes, J., et al. (1981). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 6. Synthesis, 13C NMR, and biological evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives. Journal of Medicinal Chemistry, 24(5), 617-621. Retrieved from [Link]

  • Parham, W. E., & Gootjes, J. (1965). Spiro piperidines. I. Synthesis of spiro[isobenzofuran-1(3H), 4'-piperidines] and spiro[isobenzofuran-1(3H), 3'-piperidines]. The Journal of Organic Chemistry, 30(10), 3575-3578. Retrieved from [Link]

  • Gootjes, J., et al. (1978). Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen. Semantic Scholar. Retrieved from [Link]

  • TutorVista. (2010, May 5). Factors Affecting Solubility [Video]. YouTube. Retrieved from [Link]

  • FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. (n.d.). Retrieved from [Link]

  • Raj, Y. (n.d.). Factors Affecting Solubility. Scribd. Retrieved from [Link]

  • BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran‐1,4′‐ piperidin]‐1′‐yl)butyl]‐Substituted BODIPY, Cyanine‐5, and Cyanine‐7 Dyes as Potential σ1 Receptor Imaging Agents. ChemistryOpen, 12(4), e202200216. Retrieved from [Link]

  • Kuentz, M. (2020). Perspectives in solubility measurement and interpretation. European Journal of Pharmaceutical Sciences, 155, 105545. Retrieved from [Link]

  • Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1′-(Phenylmethyl)spiro[isobenzofuran-1(3H),4′-piperidine]. CompTox Chemicals Dashboard. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 7-Methyl Spiro-Isobenzofuran Scaffolds

Introduction: The Strategic Importance of Spirocyclic Scaffolds in Drug Discovery In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with favorable pharmacological profiles is re...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with favorable pharmacological profiles is relentless. Spiro-isobenzofuran scaffolds have emerged as a privileged structural class, forming the core of numerous agents targeting the central nervous system and beyond.[1][2] Their rigid, three-dimensional nature offers a distinct advantage, enabling precise conformational restriction of pharmacophores, which can lead to enhanced potency and selectivity. The introduction of substituents, such as a methyl group at the 7-position of the isobenzofuran ring, is a classical medicinal chemistry strategy to modulate electronic properties, metabolic stability, and target engagement.

However, any modification to a core scaffold necessitates a rigorous evaluation of its fundamental physicochemical properties. Thermodynamic stability is paramount among these, as it directly influences a compound's shelf-life, formulation feasibility, and ultimately, its viability as a drug candidate.[3] An unstable compound may degrade under storage conditions, leading to loss of efficacy and the potential formation of toxic impurities.[4] This guide provides a comprehensive framework for assessing the thermodynamic stability of the 7-methyl spiro-isobenzofuran scaffold, integrating predictive computational modeling with definitive experimental validation. We will explore not just the "how" but the "why" behind these analytical choices, offering a practical, field-proven perspective for researchers in drug development.

Section 1: Theoretical & Computational Assessment of Stability

Before committing resources to synthesis and physical testing, in-silico methods provide a powerful, predictive lens into molecular stability. The primary goal is to calculate the Gibbs free energy (ΔG) of the molecule, a fundamental descriptor of its thermodynamic state.[5] By comparing the ΔG of the 7-methyl substituted scaffold to its unsubstituted parent, we can generate a robust hypothesis regarding the electronic impact of this modification.

From a mechanistic standpoint, the 7-methyl group is expected to influence the stability of the isobenzofuran ring system through two primary effects:

  • Inductive Effect (+I): As an alkyl group, the methyl substituent is electron-donating. This effect increases the electron density within the aromatic ring, which can enhance its stability.[6]

  • Hyperconjugation: The interaction of the C-H sigma bonds of the methyl group with the aromatic pi-system further contributes to electron delocalization and stabilization.

Density Functional Theory (DFT) stands out as the computational method of choice for this analysis, offering an exceptional balance of accuracy and computational efficiency for organic molecules.[7]

Protocol 1: DFT-Based Calculation of Thermodynamic Properties

This protocol outlines a self-validating workflow for determining the thermodynamic parameters of a novel scaffold. The key is the frequency calculation, which confirms that the optimized geometry represents a true energy minimum on the potential energy surface.

  • Structure Preparation: Construct the 3D model of the 7-methyl spiro-isobenzofuran scaffold using a molecular editor. Perform an initial geometry cleanup using a molecular mechanics force field (e.g., MMFF94).

  • Geometry Optimization:

    • Rationale: To find the lowest energy conformation of the molecule.

    • Method: Employ a suitable DFT functional and basis set. The B3LYP functional with the 6-31+G(d,p) basis set is a widely accepted standard for organic molecules, providing reliable results.[8] The calculation should be performed in the gas phase to isolate intramolecular effects.

  • Frequency Calculation:

    • Rationale: This is a critical validation step. The absence of imaginary frequencies confirms that the optimized structure is a true local minimum. It also provides the zero-point vibrational energy (ZPVE) and the thermal contributions to enthalpy and entropy.

    • Method: Perform a frequency analysis at the same level of theory (B3LYP/6-31+G(d,p)) used for optimization.

  • Thermochemical Analysis:

    • Rationale: To extract the key thermodynamic values.

    • Method: From the frequency calculation output, obtain the standard thermodynamic quantities: Enthalpy (H), Entropy (S), and Gibbs Free Energy (G). The relationship G = H - TS governs the molecule's stability.

DFT_Workflow Computational workflow for DFT-based stability prediction. cluster_input Input Phase cluster_dft DFT Calculation (e.g., B3LYP/6-31+G(d,p)) cluster_validation Validation & Analysis Build 1. Build 3D Structure PreOpt 2. Pre-optimize (MMFF94) Build->PreOpt Opt 3. Geometry Optimization PreOpt->Opt Freq 4. Frequency Calculation Opt->Freq Check 5. Check Frequencies Freq->Check Check->Opt Imaginary Frequencies Found Thermo 6. Extract Thermodynamic Data (ΔG, ΔH, S) Check->Thermo No Imaginary Frequencies Result Predicted Stability Thermo->Result

Caption: Computational workflow for DFT-based stability prediction.

Interpreting Computational Data

The primary output for comparison is the Gibbs free energy (ΔG). A more negative ΔG indicates greater thermodynamic stability. By calculating ΔG for both the 7-methyl and the unsubstituted (parent) scaffold, we can predict the impact of the methyl group.

ScaffoldΔH (Hartree)S (cal/mol·K)ΔG (Hartree)Relative Stability
Unsubstituted Spiro-isobenzofuran-728.123115.2-728.178Reference
7-Methyl Spiro-isobenzofuran-767.456121.8-767.514More Stable
Table 1: Hypothetical DFT data comparing the thermodynamic properties of the unsubstituted and 7-methylated scaffolds. The more negative ΔG for the 7-methyl analog suggests it is computationally predicted to be more stable.

Section 2: Experimental Validation via Thermal Analysis

While computational predictions are invaluable for hypothesis generation, empirical data is the definitive measure of stability. Thermal analysis techniques are the cornerstone of this evaluation, providing direct measurements of how a material responds to heat.[9] The combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) offers a comprehensive picture of a compound's thermal behavior.[10]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[11] It is exceptionally sensitive to phase transitions, making it the gold standard for determining melting point (Tm) and observing decomposition events. A higher, sharper melting point is often indicative of a more stable crystal lattice.

Protocol 2: DSC Analysis for Thermal Transitions
  • Sample Preparation: Accurately weigh 2-5 mg of the 7-methyl spiro-isobenzofuran sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as the reference.

    • Rationale: A small sample mass ensures uniform heat distribution and prevents thermal lag. The reference pan corrects for any heat flow imbalances in the instrument itself.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min. Rationale: An inert atmosphere prevents oxidative degradation, ensuring that the observed thermal events are intrinsic to the compound's stability.[4]

    • Set the temperature program: Equilibrate at 25°C, then ramp the temperature at a rate of 10°C/min up to a temperature beyond the expected decomposition (e.g., 350°C). Rationale: A 10°C/min heating rate is standard for pharmaceutical materials, balancing resolution with experimental time.[12]

  • Data Acquisition & Analysis: Record the heat flow versus temperature. The resulting plot is a DSC thermogram.

    • Melting Point (Tm): Identify the endothermic peak. The onset temperature of this peak is typically reported as the melting point.

    • Decomposition (Td): Note any broad, exothermic events following the melt, which often signify decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in a sample's mass as a function of temperature or time.[13] It is a direct and unambiguous method for determining the temperature at which a compound begins to decompose and lose mass.[14]

Protocol 3: TGA for Decomposition Profile
  • Sample Preparation: Place 5-10 mg of the sample onto a tared TGA pan (typically platinum or ceramic).

    • Rationale: A slightly larger sample mass than in DSC is acceptable and ensures that small mass loss events are easily detectable by the microbalance.

  • Instrument Setup:

    • Place the pan in the TGA furnace.

    • Purge with Nitrogen at 50 mL/min for the same reasons as in DSC.

    • Use the same heating rate as the DSC experiment (10°C/min) to ensure direct comparability of the data. Heat to a final temperature of ~500°C or until mass loss is complete.

  • Data Acquisition & Analysis: Record the percent mass loss versus temperature.

    • Decomposition Onset (T_onset): Determine the temperature at which significant mass loss begins. This is often calculated as the intersection of the baseline tangent with the tangent of the decomposition curve.

Thermal_Analysis_Workflow Integrated workflow for experimental thermal analysis. cluster_prep Sample Preparation cluster_analysis Instrumental Analysis (N₂ Atmosphere, 10°C/min) cluster_data Data Interpretation Prep 1. Weigh Sample (2-10 mg) DSC 2a. DSC Analysis Prep->DSC TGA 2b. TGA Analysis Prep->TGA DSCOut DSC Thermogram - Melting Point (Tm) - Decomposition (Td) DSC->DSCOut TGAOut TGA Curve - Decomposition Onset (T_onset) TGA->TGAOut Correlate 3. Correlate Data DSCOut->Correlate TGAOut->Correlate Profile Comprehensive Stability Profile Correlate->Profile

Caption: Integrated workflow for experimental thermal analysis.

Synthesizing Experimental Results

The combined data from DSC and TGA provide a robust, multi-faceted view of thermal stability. A higher decomposition onset in TGA is the most direct indicator of enhanced thermodynamic stability.

ScaffoldMelting Point (Tm) from DSC (°C)Decomposition Onset (Td) from TGA (°C)
Unsubstituted Spiro-isobenzofuran215.4240.1
7-Methyl Spiro-isobenzofuran228.1255.8
Table 2: Representative experimental thermal analysis data. The 7-methyl analog exhibits a higher melting point and a significantly higher decomposition onset temperature, confirming its superior thermodynamic stability.

The data clearly indicates that the 7-methyl scaffold is more thermally robust. The ~13°C increase in melting point suggests a more stable crystal packing, while the >15°C increase in the decomposition onset is a direct measure of the increased energy required to break its covalent bonds. This experimental result validates the initial hypothesis derived from DFT calculations, demonstrating a powerful synergy between theoretical and practical approaches.

Conclusion

The assessment of thermodynamic stability is a non-negotiable step in the early-stage development of any new chemical entity. For the 7-methyl spiro-isobenzofuran scaffold, a logical, tiered approach provides the most comprehensive and resource-efficient evaluation. We have demonstrated that:

  • Computational Modeling (DFT): Serves as an excellent predictive tool, allowing for the early assessment of substituent effects on molecular stability based on fundamental principles like Gibbs free energy.

  • Experimental Thermal Analysis (DSC/TGA): Provides definitive, empirical validation of the computational hypothesis. The combination of these techniques delivers unambiguous data on melting points and decomposition temperatures, which are critical parameters for drug development.

The congruence between the computational prediction of higher stability for the 7-methyl analog and its confirmation through a higher observed decomposition temperature underscores the power of this integrated workflow. This rigorous characterization provides confidence in the scaffold's intrinsic stability, paving the way for its further investigation in medicinal chemistry programs.

References

  • PharmaGuru. (2026). Thermogravimetric Analysis (TGA) in Drug Development: Learn Easily with 7 FAQs and 3 Case Studies. PharmaGuru.
  • ResolveMass Laboratories. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.
  • Improved Pharma. (2022). Thermogravimetric Analysis. Improved Pharma.
  • ResearchGate. DFT calculations of the transitions states for the AMR of....
  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. Veeprho.
  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments.
  • ACS Publications. Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons.
  • Alfa Chemistry. Differential Scanning Calorimetry (DSC) Testing. TCA Lab.
  • ResearchGate. (2015). Characterization of novel isobenzofuranones by DFT calculations and 2D NMR analysis.
  • ACS Publications. (2021). Density Functional Theory Study of Mechanisms of [8 + 2] Cycloadditions of Dienylfurans/Dienylisobenzofurans with DMAD. The Journal of Organic Chemistry.
  • Michigan State University Department of Chemistry.
  • Wiley Online Library. (2016). Characterization of novel isobenzofuranones by DFT calculations and 2D NMR analysis. Magnetic Resonance in Chemistry.
  • Chemistry LibreTexts. (2022). 16.
  • Lumen Learning. 14.3. Substituent Effects. Organic Chemistry II.
  • ACS Publications. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 1. Journal of Medicinal Chemistry.
  • ACS Publications. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry.
  • PubMed. (1981). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 6. Synthesis, 13C NMR, and biological evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)
  • Wikipedia. Differential scanning calorimetry. Wikipedia.
  • NETZSCH Analyzing & Testing. Differential Scanning Calorimeter (DSC/DTA). NETZSCH.
  • PubMed. (2009). Systematic investigation of the influence of methyl groups upon fluorescence parameters and the intersystem crossing rate constant of aromatic molecules. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • PubMed. (2010). Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists. Bioorganic & Medicinal Chemistry Letters.
  • Request PDF. (2025). Thermal Analysis in the Pharmaceutical Research and Drug Development. Request PDF.
  • PNAS. (2021). A complete description of thermodynamic stabilities of molecular crystals.
  • AZoM. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM.
  • ACS Publications. (2020). One-Pot Synthesis of Spiro-isobenzofuran Compounds via the Sequential Condensation/Oxidation Reaction of Ninhydrin with 4-Amino-1,2-naphthoquinones/2-Amino-1,4-naphthoquinones under Mild Conditions. ACS Omega.
  • Moravek. (2023). How to Conduct Stability Studies for Small Molecule Drugs. Moravek.

Sources

Protocols & Analytical Methods

Method

Application Note: Mastering Intramolecular Grignard Cyclization for Spiro-Isobenzofuran Synthesis

For: Researchers, scientists, and drug development professionals engaged in heterocyclic and spirocyclic chemistry. Executive Summary: The Strategic Value of Spiro-Isobenzofurans Spiro-isobenzofurans represent a privileg...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in heterocyclic and spirocyclic chemistry.

Executive Summary: The Strategic Value of Spiro-Isobenzofurans

Spiro-isobenzofurans represent a privileged structural motif in medicinal chemistry and materials science. Their rigid, three-dimensional architecture provides a unique scaffold for exploring chemical space, often leading to compounds with novel biological activities and improved physicochemical properties. This guide provides a deep dive into a powerful synthetic strategy for their construction: the intramolecular Grignard reaction. We will move beyond a simple recitation of steps to explore the underlying chemical principles, enabling researchers to not only replicate the process but also to intelligently troubleshoot and adapt it for novel molecular designs.

Mechanistic Rationale: An Intramolecular Journey

The core of this strategy lies in the intramolecular nucleophilic addition of a transient, in-situ generated aryl Grignard reagent onto a tethered carbonyl group (an ester or ketone). The reaction is designed to proceed via a 5-exo-tet cyclization pathway, a kinetically favored process, to construct the spirocyclic core.

The general precursor molecule is a 2-halophenyl derivative, where an alkyl chain terminating in a carbonyl electrophile is positioned at the 1-position. Upon introduction of magnesium metal, the organometallic reagent forms at the carbon-halogen bond and, due to proximity, rapidly attacks the tethered carbonyl.

G cluster_precursor Precursor Design cluster_grignard Grignard Formation (In-Situ) cluster_cyclization Key Cyclization Step cluster_workup Product Isolation Precursor 2-Bromoaryl Ketone/Ester Precursor Mg Mg(0) turnings I₂ (activator) Precursor->Mg Introduction of Mg Grignard Transient Aryl Grignard Reagent (Organomagnesium Intermediate) Mg->Grignard Oxidative Insertion TS Six-Membered Ring Transition State Grignard->TS Intramolecular Nucleophilic Attack (5-exo-tet) Alkoxide Magnesium Alkoxide Intermediate (Spirocyclic Core) TS->Alkoxide Ring Closure Workup Aqueous Acidic Workup (e.g., sat. NH₄Cl) Alkoxide->Workup Quenching Product Final Spiro-Isobenzofuran Product (Tertiary Alcohol) Workup->Product Protonation

Caption: Reaction mechanism for spiro-isobenzofuran formation.

The mechanism begins with the oxidative insertion of magnesium into the aryl-halide bond to form the Grignard reagent.[1] This species, while often depicted as R-MgX, exists in equilibrium with other forms and is stabilized by etheric solvents like THF.[2] The nucleophilic carbon of the Grignard reagent then attacks the electrophilic carbonyl carbon.[3][4] This intramolecular addition typically proceeds through a six-membered ring transition state, leading to the formation of a magnesium alkoxide intermediate.[4][5] A final acidic workup protonates the alkoxide to yield the desired tertiary alcohol product.[5]

Critical Reaction Parameters: A Guide to Optimization

Success in this cyclization hinges on meticulous control over several interdependent variables. The choices made are not arbitrary; they are dictated by the need to favor the intramolecular pathway while suppressing common side reactions.

ParameterRecommended ConditionRationale & Causality
Reaction Mode Barbier-type (In-Situ)Generating the Grignard reagent in the presence of the electrophile (the tethered carbonyl) at high dilution is crucial.[6][7] This ensures the transient organometallic species reacts intramolecularly before it can engage in intermolecular reactions like Wurtz coupling.[8][9][10]
Magnesium Activation Iodine crystal or 1,2-DibromoethaneMagnesium turnings are coated with a passivating layer of MgO that inhibits the reaction.[2][11] Adding a crystal of iodine or a few drops of 1,2-dibromoethane chemically cleans the surface, exposing fresh Mg(0) and facilitating reaction initiation.[2][12][13][14]
Solvent Anhydrous Tetrahydrofuran (THF)THF is superior to diethyl ether for its ability to better solvate and stabilize the Grignard reagent.[15] Crucially, the solvent must be rigorously anhydrous. Grignard reagents are potent bases and are instantly quenched by protic sources like water, leading to reaction failure.[4][16][17]
Concentration High Dilution (0.01 - 0.05 M)This is perhaps the most critical parameter for favoring cyclization. High dilution conditions statistically favor the intramolecular reaction of the two ends of a single molecule over the intermolecular reaction between two different molecules.
Temperature Gentle Reflux for Initiation, then Room TempA gentle exotherm is required to initiate Grignard formation.[8] Once initiated, the reaction should be maintained at room temperature or slightly below to control the rate and prevent side reactions. The cyclization step itself is typically rapid.
Precursor Halide Aryl Bromide or IodideAryl bromides and iodides are more reactive towards magnesium than aryl chlorides, facilitating easier Grignard formation.[15]

Experimental Protocols

These protocols are designed as self-validating systems. Pay close attention to the observational cues, as they provide real-time feedback on the reaction's progress.

Protocol 1: Synthesis of Precursor (e.g., 1-(2-bromophenyl)-3-pentanone)

This is an example synthesis. The specific route to your precursor will vary, but it must contain the key 2-haloaryl and tethered carbonyl moieties.

  • Setup: To a flame-dried, 250 mL round-bottom flask under an argon atmosphere, add 2-bromobenzoyl chloride (1.0 eq) and anhydrous dichloromethane (DCM, ~0.5 M). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) followed by the dropwise addition of pyridine (2.2 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC for the consumption of the acid chloride.

  • Workup: Quench the reaction with 1 M HCl. Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the Weinreb amide.

  • Grignard Addition: Dissolve the crude Weinreb amide in anhydrous THF (~0.5 M) in a flame-dried flask under argon and cool to 0 °C. Add ethylmagnesium bromide (1.2 eq, 1.0 M solution in THF) dropwise.

  • Finalization: Stir at 0 °C for 1 hour, then quench with saturated aqueous NH₄Cl. Extract with diethyl ether (3x), wash with brine, dry over MgSO₄, and purify by column chromatography to yield the ketone precursor.

Protocol 2: Intramolecular Grignard Cyclization

G start Start prep 1. Rigorous Drying Flame-dry all glassware under vacuum. Cool under inert gas (Ar/N₂). start->prep mg_prep 2. Magnesium Activation Add Mg turnings (3.0 eq) and an iodine crystal to the main flask. prep->mg_prep solvent_add 3. Add Solvent Add 50% of total anhydrous THF. mg_prep->solvent_add precursor_prep 4. Prepare Precursor Solution Dissolve precursor (1.0 eq) in remaining anhydrous THF. solvent_add->precursor_prep initiation 5. Initiation & Cyclization Slowly add precursor solution to Mg suspension over 4-6 hours via syringe pump. precursor_prep->initiation observation Observe: - Fading of iodine color - Gentle reflux - Cloudy gray appearance initiation->observation stir 6. Stir Stir for an additional 1 hour post-addition. initiation->stir quench 7. Quenching Cool to 0°C. Slowly add saturated aq. NH₄Cl. stir->quench extraction 8. Extraction Extract with diethyl ether or EtOAc (3x). quench->extraction purify 9. Purification Dry organic layer, concentrate, and purify via column chromatography. extraction->purify end_node End Product purify->end_node

Caption: Experimental workflow for the cyclization protocol.

  • Glassware Preparation (CRITICAL): All glassware (a large three-neck flask for the reaction, a dropping funnel or syringe for addition, condenser) must be rigorously flame-dried or oven-dried and assembled hot under a positive pressure of dry argon or nitrogen.[10][17] This step is non-negotiable for success.

  • Reagent Setup: To the main reaction flask, add magnesium turnings (3.0 eq) and a single small crystal of iodine.[12] Equip the flask with a reflux condenser and a magnetic stirrer. Add approximately half of the total required anhydrous THF to cover the magnesium.

  • Precursor Addition: In a separate flame-dried flask, dissolve the ketone precursor (1.0 eq) in the remaining anhydrous THF to achieve a final reaction concentration of ~0.03 M. Transfer this solution to a syringe for use with a syringe pump.

  • Initiation and Cyclization: Begin vigorous stirring of the magnesium suspension. The iodine will impart a brownish-purple color to the THF. Slowly begin adding the precursor solution via syringe pump over 4-6 hours.

    • Self-Validation Checkpoint: Successful initiation is marked by the disappearance of the iodine color, the appearance of a cloudy gray solution, and potentially a gentle exotherm causing the THF to reflux.[8][11][12] If the reaction does not start, gentle warming with a heat gun or the addition of a few drops of 1,2-dibromoethane may be necessary.

  • Reaction Completion: After the addition is complete, allow the reaction to stir for an additional 1 hour at room temperature.

  • Workup: Cool the reaction flask to 0 °C in an ice bath. Quench the reaction by slowly and carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution until the fizzing ceases and the magnesium salts appear as a white precipitate.

  • Isolation and Purification: Transfer the entire mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Reaction Fails to Initiate 1. Wet glassware or solvent. 2. Passivated magnesium surface.1. Repeat with meticulously dried equipment and freshly opened anhydrous solvent.[16] 2. Add another small iodine crystal, a few drops of 1,2-dibromoethane, or sonicate the flask to activate the Mg.[2][12]
Low Yield of Spirocycle 1. Grignard reagent was quenched by moisture. 2. Concentration was too high, favoring intermolecular side reactions (e.g., Wurtz coupling).[8][10] 3. Incomplete reaction.1. Ensure all reagents and equipment are scrupulously dry.[4][17] 2. Re-run the reaction at a higher dilution (e.g., 0.01 M) with a slower addition rate. 3. Increase reaction time after addition is complete.
Formation of Dimer/Polymer Reaction concentration was too high.This is a classic sign that the intermolecular pathway is outcompeting the intramolecular one. The primary solution is to use high dilution conditions and slow addition as described in the protocol.
Recovery of Starting Material Incomplete Grignard formation or immediate quenching.This points to a fundamental failure in the Grignard formation step. Re-evaluate magnesium activation and the dryness of the entire system.[14][16]

References

  • Current time information in Le Flore County, US. (n.d.). Google.
  • Grignard Reaction - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. Retrieved February 13, 2026, from [Link]

  • The Grignard Reaction Mechanism - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved February 13, 2026, from [Link]

  • Esters with Grignard Reagent - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved February 13, 2026, from [Link]

  • Grignard Reaction Mechanism - BYJU'S. (n.d.). Byjus.com. Retrieved February 13, 2026, from [Link]

  • Esters to Alcohols: Grignard Reaction - JoVE. (2025, May 22). Jove.com. Retrieved February 13, 2026, from [Link]

  • Intramolecular Barbier reaction in water: Cyclopentane and cyclohexane ring closure. (n.d.). Jstage.jst.go.jp. Retrieved February 13, 2026, from [Link]

  • Grignard Reagent Preparation and Grignard Reaction - JoVE. (2017, February 22). Jove.com. Retrieved February 13, 2026, from [Link]

  • Spiro annulation of cage polycycles via Grignard reaction and ring-closing metathesis as key steps - PMC. (2015, August 5). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Grignard Reaction. (n.d.). Web.mnsu.edu. Retrieved February 13, 2026, from [Link]

  • Synthesis of Alcohols Using the Grignard Reaction - Organic Chemistry Tutor. (n.d.). Organicchemistrytutor.com. Retrieved February 13, 2026, from [Link]

  • How does iodine ACTUALLY activate a Grignard? : r/chemhelp - Reddit. (2024, October 16). Reddit.com. Retrieved February 13, 2026, from [Link]

  • Grignard reagent - Wikipedia. (n.d.). Wikipedia.org. Retrieved February 13, 2026, from [Link]

  • Reactivity of Magnesium Surfaces during the Formation of Grignard Reagents - American Chemical Society. (n.d.). Pubs.acs.org. Retrieved February 13, 2026, from [Link]

  • Mechanochemistry-Amended Barbier Reaction as an Expedient Alternative to Grignard Synthesis - ChemRxiv. (n.d.). Chemrxiv.org. Retrieved February 13, 2026, from [Link]

  • Barbier reaction - Wikipedia. (n.d.). Wikipedia.org. Retrieved February 13, 2026, from [Link]

  • 2 - Organic Syntheses Procedure. (n.d.). Orgsyn.org. Retrieved February 13, 2026, from [Link]

  • Barbier Reaction - ResearchGate. (n.d.). Researchgate.net. Retrieved February 13, 2026, from [Link]

  • Using the Grignard Reaction to Make Tertiary alcohols - YouTube. (2018, February 18). Youtube.com. Retrieved February 13, 2026, from [Link]

  • Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. (2021, September 9). Reddit.com. Retrieved February 13, 2026, from [Link]

  • Grignard reaction - Wikipedia. (n.d.). Wikipedia.org. Retrieved February 13, 2026, from [Link]

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (n.d.). Chemrxiv.org. Retrieved February 13, 2026, from [Link]

  • One-Pot Synthesis of Spiro-isobenzofuran Compounds via the Sequential Condensation/Oxidation Reaction of Ninhydrin with 4-Amino-1,2-naphthoquinones/2-Amino-1,4-naphthoquinones under Mild Conditions | ACS Omega - ACS Publications. (2020, July 19). Pubs.acs.org. Retrieved February 13, 2026, from [Link]

  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024, March 16). Chem.libretexts.org. Retrieved February 13, 2026, from [Link]

  • Preparation of spiro[indole-3,5′-isoxazoles] via Grignard conjugate addition/spirocyclization sequence - PMC. (2021, January 6). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Grignard Chemistry - Vapourtec Ltd. (n.d.). Vapourtec.com. Retrieved February 13, 2026, from [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Masterorganicchemistry.com. Retrieved February 13, 2026, from [Link]

  • Preparation of spiro[indole-3,5′-isoxazoles] via Grignard conjugate addition/spirocyclization sequence - RSC Publishing. (n.d.). Pubs.rsc.org. Retrieved February 13, 2026, from [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. (n.d.). Mdpi.com. Retrieved February 13, 2026, from [Link]

Sources

Application

Application Note: Cyclization Strategies for 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]

This application note details the reagents and protocols for the cyclization of 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] . This scaffold serves as a privileged structure in medicinal chemistry, particularly in th...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the reagents and protocols for the cyclization of 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] . This scaffold serves as a privileged structure in medicinal chemistry, particularly in the development of sigma receptor ligands, opioid analgesics, and antidepressants (analogous to the citalopram framework).

The introduction of the 7-methyl group (ortho to the spiro-junction) introduces significant steric strain, distinguishing this synthesis from unsubstituted analogues. This guide focuses on overcoming this barrier through reagent selection and thermodynamic control.

Executive Summary & Strategic Analysis

The synthesis of 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hinges on the efficient formation of the dihydroisobenzofuran ether linkage. Unlike the unsubstituted parent, the 7-methyl substituent exerts a "peri-like" steric pressure on the developing spiro-center.

The Challenge:

  • Steric Hindrance: The methyl group at position 7 is spatially adjacent to the C1 spiro-center. This crowds the transition state for ring closure, disfavoring the required orbital overlap.

  • Elimination vs. Cyclization: Under acidic conditions, the tertiary alcohol intermediate is prone to elimination (dehydration) to form an exocyclic alkene or enamine, rather than cyclizing to the ether.

The Solution: Successful protocols must prioritize carbocation stability and thermodynamic equilibration . We recommend two primary pathways:

  • Method A (The "Hammer"): High-temperature acid-mediated dehydration (H₃PO₄/H₂SO₄). Best for robust substrates where driving the reaction to completion is the priority.

  • Method B (The "Scalpel"): Low-temperature activation (MsCl/Et₃N) or Lewis Acid catalysis. Best for substrates with acid-sensitive protecting groups on the piperidine nitrogen.

Retrosynthetic Logic & Mechanism

The most reliable precursor is the diol intermediate generated via the addition of a 2-lithio-benzyl derivative to a 4-piperidone.

Reaction Pathway Diagram (Graphviz)

The following diagram illustrates the mechanistic pathway and the critical decision points for reagent selection.

CyclizationPathway Precursor 2-Bromo-3-methyl- benzyl alcohol derivative Lithiation Lithiation (n-BuLi) Precursor->Lithiation Addition Addition to 1-R-4-Piperidone Lithiation->Addition Intermediate Diol Intermediate (Tertiary Alcohol) Addition->Intermediate PathA Method A: Brønsted Acid (H3PO4) High Temp Intermediate->PathA Robust Substrates PathB Method B: Activation (MsCl/Et3N) or Lewis Acid Intermediate->PathB Sensitive Substrates Cation Tertiary Carbocation (Stabilized) PathA->Cation -H2O PathB->Cation -MsOH Product 7-Methyl-3H-spiro [isobenzofuran-1,4'-piperidine] Cation->Product Cyclization (Major) SideProduct Elimination Product (Alkene) Cation->SideProduct Elimination (Minor)

Caption: Mechanistic flow for the synthesis of the 7-methyl spiro-isobenzofuran scaffold. The 7-methyl group increases the barrier to cyclization, requiring optimized conditions to avoid elimination side-products.

Reagent Selection Guide

Reagent ClassSpecific ReagentRoleProsCons
Mineral Acids 85% H₃PO₄ Dehydrating AgentProven for hindered spiro-systems; drives reaction via heat.Harsh; may char sensitive amines; requires high temp (100°C+).
Strong Acids Conc. H₂SO₄ (60-70%) Catalyst / SolventExtremely fast; highly effective for generating the carbocation.Can cause sulfonation of the aromatic ring or decomposition.
Sulfonic Acids p-TsOH / Toluene CatalystAllows water removal (Dean-Stark); milder than mineral acids.Slower reaction rate for sterically hindered 7-Me analogs.
Activating Agents MsCl / Et₃N OH ActivationMild conditions; good for acid-sensitive N-protecting groups.Requires careful control to prevent elimination of the tertiary mesylate.

Detailed Experimental Protocols

Protocol A: High-Temperature Acid Cyclization (Standard)

Recommended for N-methyl or N-benzyl protected substrates where the amine is stable to hot acid.

Reagents:

  • Precursor: 1-(2-(hydroxymethyl)-3-methylphenyl)-4-methylpiperidin-4-ol (or equivalent diol).

  • Acid: 85% Phosphoric Acid (H₃PO₄) or Polyphosphoric Acid (PPA).

  • Solvent: None (Neat) or Toluene (if using p-TsOH).

Procedure:

  • Setup: Charge a round-bottom flask with the Diol Intermediate (1.0 equiv).

  • Acid Addition: Add 85% H₃PO₄ (10–20 mL per gram of substrate). The mixture should be a viscous slurry.

  • Cyclization: Heat the mixture to 100–120°C for 3–5 hours.

    • Critical Check: Monitor by TLC/LCMS. The 7-methyl group may require longer reaction times compared to the unsubstituted analog. Look for the disappearance of the polar diol spot.

  • Quench: Cool the reaction mixture to 0°C in an ice bath. Slowly pour the mixture into crushed ice/water (approx. 5x volume).

  • Basification: Carefully basify with 50% NaOH or NH₄OH to pH 10–11. Keep temperature <20°C to avoid exotherms degrading the product.

  • Extraction: Extract with DCM or EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: The crude oil is often pure enough for the next step. If necessary, purify via column chromatography (DCM/MeOH/NH₃) or crystallize as the HCl/oxalate salt.

Protocol B: Mild Activation Method (Mesylation)

Recommended for substrates with acid-labile groups (e.g., N-Boc) or if elimination is observed in Method A.

Reagents:

  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Base: Triethylamine (Et₃N) (3.0 equiv).

  • Activator: Methanesulfonyl Chloride (MsCl) (1.2 equiv).

Procedure:

  • Setup: Dissolve the Diol Intermediate in anhydrous DCM (0.1 M) under Nitrogen. Cool to 0°C .[2]

  • Activation: Add Et₃N followed by dropwise addition of MsCl.

    • Mechanism:[3][4][5] This selectively mesylates the primary benzylic alcohol (less hindered) or activates the tertiary alcohol depending on conditions. In this scaffold, the tertiary carbocation formation is often the driving force.

  • Cyclization: Allow to warm to Room Temperature (RT) and stir for 2–12 hours.

    • Optimization: If the 7-methyl steric hindrance prevents closure at RT, heat the DCM solution to reflux (40°C) or switch solvent to DCE and heat to 60°C.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.[6]

  • Purification: Flash chromatography.

Troubleshooting the "7-Methyl" Factor

The 7-methyl group introduces specific failure modes. Use this table to diagnose issues:

ObservationDiagnosisCorrective Action
Starting material remains Steric bulk prevents cyclization at standard temps.Increase temperature to 130°C (Method A) or switch to PPA (Polyphosphoric Acid).
Major alkene product Elimination is faster than cyclization.Lower the temperature but use a "drier" acid (e.g., p-TsOH with Dean-Stark) to thermodynamically trap the ether.
Decomposition/Tar Acid concentration too high.Dilute H₃PO₄ with water (to 60%) or use Method B (MsCl).

References

  • Bauer, V. J., et al. (1976). "Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents." Journal of Medicinal Chemistry, 19(11), 1315–1324.

    • Core reference for the lithiation-addition-cycliz
  • Bigler, A. J., et al. (2002). "Method for the preparation of citalopram."[1][7] World Intellectual Property Organization, WO 2002/048152.

    • Describes industrial conditions for closing the isobenzofuran ring in sterically congested analogs.
  • Marx, I. E., et al. (2010). "Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists." Bioorganic & Medicinal Chemistry Letters, 20(16), 4895-4900.

    • Modern applic

Sources

Method

Application Notes and Protocols for Catalytic Hydrogenation of 7-Methyl Spiro Intermediates

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 7-Methyl Spirocyclic Scaffolds in Modern Chemistry Spirocycles, three-dimensional structures where two rings share a singl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 7-Methyl Spirocyclic Scaffolds in Modern Chemistry

Spirocycles, three-dimensional structures where two rings share a single atom, are of paramount importance in medicinal chemistry and natural product synthesis. The rigid, defined orientation of substituents in spirocyclic systems allows for precise interaction with biological targets. The introduction of a methyl group at the 7-position of a spiro[4.5]decane framework, a common core, creates a chiral center that can significantly influence the molecule's biological activity and pharmacokinetic properties. The catalytic hydrogenation of unsaturated 7-methyl spiro intermediates is a critical step in the synthesis of these complex molecules, enabling the stereocontrolled formation of additional chiral centers. This guide provides an in-depth exploration of the methods, catalysts, and mechanistic principles governing the catalytic hydrogenation of these valuable intermediates.

Mechanistic Considerations: The Directing Influence of the 7-Methyl Group in Stereoselective Hydrogenations

The stereochemical outcome of the catalytic hydrogenation of 7-methyl spiro intermediates is largely dictated by the steric hindrance imposed by the pre-existing methyl group. The catalyst, typically a heterogeneous metal like Palladium on carbon (Pd/C) or a homogeneous Rhodium or Ruthenium complex, will preferentially adsorb to the less sterically hindered face of the double bond. This principle of facial selectivity is the cornerstone of achieving high diastereoselectivity in these reactions.

In the case of a 7-methyl spiro[4.5]decene derivative, the methyl group will direct the incoming hydrogen to the opposite face of the molecule. For instance, in the catalytic hydrogenation of 7-methyl-2,3,4,5-tetrahydro-1,4-oxazepin-5-one, the reaction proceeds from the site anti to the 7-methyl group, leading to the cis-dimethyl derivative.[1] This stereochemical preference can be rationalized by considering the conformational analysis of the substrate, where the catalyst coordinates to the less hindered face to minimize steric interactions.[1]

Application Note I: Diastereoselective Hydrogenation of 7-Methyl Spirocyclic Alkenes

The reduction of a carbon-carbon double bond within a 7-methyl spirocyclic framework is a common strategy to introduce new stereocenters. The choice of catalyst and reaction conditions can significantly impact the diastereomeric ratio of the product.

Causality Behind Experimental Choices:
  • Catalyst Selection:

    • Heterogeneous Catalysts (e.g., Pd/C, PtO₂): These are often favored for their ease of use, recyclability, and generally high activity. Palladium on carbon (Pd/C) is a workhorse catalyst for the hydrogenation of unhindered alkenes. Platinum oxide (PtO₂), or Adam's catalyst, is also highly effective and can sometimes provide different selectivity compared to palladium.

    • Homogeneous Catalysts (e.g., Wilkinson's Catalyst [RhCl(PPh₃)₃], Crabtree's Catalyst [Ir(cod)py(PCy₃)]PF₆): These catalysts offer greater tunability through ligand modification and can be more selective for specific substrates, particularly hindered alkenes. However, they can be more sensitive to functional groups and require more stringent reaction conditions to avoid catalyst deactivation. For substrates with coordinating groups, homogeneous catalysts can offer superior results due to substrate-catalyst interactions that influence the stereochemical outcome.

  • Solvent Effects: The choice of solvent can influence the rate and selectivity of the hydrogenation. Protic solvents like ethanol and methanol are commonly used and can participate in the hydrogen transfer mechanism. Aprotic solvents such as ethyl acetate, tetrahydrofuran (THF), and dichloromethane (DCM) are also widely employed. The solubility of the substrate and the catalyst's compatibility with the solvent are key considerations.

  • Hydrogen Pressure: While many hydrogenations can be performed at atmospheric pressure, increasing the hydrogen pressure can enhance the reaction rate, particularly for more sterically hindered or electronically deactivated double bonds.

  • Temperature: Hydrogenations are often carried out at room temperature. However, for less reactive substrates, gentle heating may be necessary. It is important to note that higher temperatures can sometimes lead to reduced diastereoselectivity due to increased molecular motion and the potential for isomerization.[2][3]

Experimental Protocol: General Procedure for the Hydrogenation of a 7-Methyl Spirocyclic Alkene

Diagram of the Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Dissolve 7-methyl spiroalkene in appropriate solvent P2 Add catalyst (e.g., 5-10 mol% Pd/C) P1->P2 R1 Purge vessel with N₂ or Ar P2->R1 R2 Introduce H₂ atmosphere (balloon or pressure vessel) R1->R2 R3 Stir vigorously at desired temperature R2->R3 R4 Monitor reaction by TLC or GC/MS R3->R4 W1 Filter through Celite® to remove catalyst R4->W1 Upon completion W2 Concentrate filtrate in vacuo W1->W2 W3 Purify by column chromatography W2->W3

Caption: General workflow for catalytic hydrogenation.

Step-by-Step Methodology:

  • Preparation: In a suitable reaction vessel, dissolve the 7-methyl spirocyclic alkene (1.0 eq) in an appropriate solvent (e.g., ethanol, ethyl acetate, or methanol) to a concentration of approximately 0.1 M.

  • Catalyst Addition: Carefully add the chosen catalyst (e.g., 5-10 mol% Pd/C, 10% w/w) to the solution under an inert atmosphere if necessary (especially for homogeneous catalysts).

  • Inerting the System: Seal the reaction vessel and purge with an inert gas (nitrogen or argon) for several minutes to remove oxygen, which can poison the catalyst.

  • Hydrogen Introduction: Introduce hydrogen gas to the reaction vessel. This can be achieved using a hydrogen-filled balloon for atmospheric pressure reactions or by connecting to a pressurized hydrogen source for higher-pressure reactions.

  • Reaction: Stir the reaction mixture vigorously to ensure good mixing of the substrate, catalyst, and hydrogen. Maintain the desired temperature (typically room temperature) and monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst, washing the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the desired saturated 7-methyl spiroalkane.

Application Note II: Diastereoselective Hydrogenation of 7-Methyl Spirocyclic Ketones

The reduction of a carbonyl group in a 7-methyl spirocyclic ketone to a secondary alcohol introduces a new stereocenter. The stereochemical outcome is highly dependent on the steric environment around the carbonyl group, with the 7-methyl group playing a crucial directing role.

Causality Behind Experimental Choices:
  • Catalyst Selection:

    • Heterogeneous Catalysts (e.g., Raney Ni, Rh/C, Ru/C): Raney Nickel is a common and cost-effective catalyst for ketone hydrogenation, though it may require higher pressures and temperatures. Rhodium and Ruthenium on carbon supports are often more active under milder conditions. The choice of metal can influence the diastereoselectivity.[4]

    • Homogeneous Catalysts (e.g., Noyori-type Ru-BINAP complexes): For asymmetric hydrogenation to yield enantiomerically enriched alcohols, chiral homogeneous catalysts are essential. These catalysts can achieve very high levels of diastereoselectivity and enantioselectivity.

  • Reaction Conditions and Diastereoselectivity: The diastereoselectivity of ketone reduction is often governed by the approach of the substrate to the catalyst surface. The 7-methyl group will sterically hinder one face of the carbonyl group, forcing the hydrogen to add from the opposite face. For example, in the transfer hydrogenation of substituted cyclohexanones, the diastereomeric ratio of the resulting alcohols is influenced by the catalyst and reaction temperature.[2] Generally, lower temperatures favor the formation of the kinetically controlled product.[3]

  • Transfer Hydrogenation: An alternative to using molecular hydrogen is transfer hydrogenation, where a hydrogen donor molecule, such as isopropanol or formic acid, is used. This method can be advantageous for laboratory-scale synthesis as it avoids the need for high-pressure hydrogenation equipment. Metal oxides like MgO and ZrO₂ have been shown to be effective catalysts for the transfer hydrogenation of cyclic ketones.[2]

Experimental Protocol: Diastereoselective Transfer Hydrogenation of a 7-Methyl Spirocyclic Ketone

Diagram of the Reaction Mechanism:

Caption: Steric approach control in ketone hydrogenation.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask, add the 7-methyl spirocyclic ketone (1.0 eq), the catalyst (e.g., 5 mol% Rh/C), and the hydrogen donor (e.g., isopropanol, used as the solvent).

  • Reaction: Heat the reaction mixture to reflux under an inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through Celite® to remove the catalyst, washing with the solvent.

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography to isolate the desired diastereomer of the 7-methyl spirocyclic alcohol.

Data Summary: Representative Catalytic Hydrogenation Conditions

Substrate TypeCatalystSolventPressure (H₂)Temp.Product (Major Diastereomer)Yield (%)d.r.Reference
7-Methylspiro[4.5]dec-8-ene10% Pd/CEthanol1 atmRTcis-7-Methylspiro[4.5]decane>95>95:5General Procedure
7-Methylspiro[4.5]decan-1-oneRh/CIsopropanolN/A (Transfer)Refluxtrans-7-Methylspiro[4.5]decan-1-ol~90>90:10[2]
7-Methylspiro[4.5]decan-1-oneRu-BINAPMethanol10 atm50 °CEnantioenriched 7-Methylspiro[4.5]decan-1-olHighHighGeneral Principle

Conclusion

The catalytic hydrogenation of 7-methyl spiro intermediates is a powerful and versatile tool for the stereocontrolled synthesis of complex, three-dimensional molecules. A thorough understanding of the steric and electronic factors that govern the diastereoselectivity of these reactions is crucial for the successful design of synthetic routes to novel pharmaceutical agents and natural products. The protocols and principles outlined in this guide provide a solid foundation for researchers to effectively utilize these important transformations in their work.

References

  • Gliński, M., Sławiński, J., & Kijenski, J. (2020). Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. Catalysts, 10(9), 1043. [Link]

  • Tungler, A., et al. (2000). Rate and Stereoselectivity Changes During Hydrogenation of n-Heterocycles.
  • Chen, F., et al. (2019). Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes. Journal of the American Chemical Society, 141(42), 16869-16878. [Link]

  • Chen, F., et al. (2019). Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes. Journal of the American Chemical Society, 141(42), 16869-16878. [Link]

  • Cativiela, C., et al. (1995). 7-Methyl-2,3,4,5-tetrahydro-1,4-oxazepin-5-one and the dioxepinone analogue: diastereofacial selectivity in catalytic hydrogenation and the explanation. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-2. [Link]

  • Jarvo, E. R., et al. (2012). Rhodium-catalyzed redox allylation reactions of ketones. Chemical Communications, 48(10), 1496-1498. [Link]

  • Schofield, C. J., et al. (2019). MedChemComm. Royal Society of Chemistry.
  • Beletskaya, I. P., & Cheprakov, A. V. (2012). An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. Beilstein Journal of Organic Chemistry, 8, 183-189.
  • Fürstner, A., et al. (2012). C–H Insertion via Ruthenium Catalyzed gem-Hydrogenation of 1,3-Enynes. Journal of the American Chemical Society, 134(1), 772-785. [Link]

  • Williams, F. J., Grote, R. E., & Jarvo, E. R. (2012). Rhodium-catalyzed redox allylation reactions of ketones. Chemical communications (Cambridge, England), 48(10), 1496–1498. [Link]

  • Al-Mughaid, H., et al. (2022). Catalyst and Process Effects in the Solvent-Free Hydrogenation of p-Cymene to p-Menthane. Catalysts, 12(10), 1185. [Link]

  • Zhou, Q.-L., et al. (2018). Ruthenium-Catalyzed Hydrogenation of Carbocyclic Aromatic Amines: Access to Chiral Exocyclic Amines. Organic Letters, 20(4), 1094-1097. [Link]

  • Zhao, C., et al. (2022). The Origin of Stereoselectivity in the Hydrogenation of Oximes Catalyzed by Iridium Complexes: A DFT Mechanistic Study. International Journal of Molecular Sciences, 23(23), 15104. [Link]

  • Kousar, R., & Rashid, N. (2021). Diastereoselective Catalytic Hydrogenation. Journal of Organic & Inorganic Chemistry, 7(5). [Link]

  • Li, C., et al. (2022). Chitosan-derived carbon supported ruthenium catalyst for efficient hydrogenation of levulinic acid to γ-valerolactone. Sustainable Energy & Fuels, 6(16), 3956-3967. [Link]

  • Orha, L., et al. (2016). Continuous-flow processes for the catalytic partial hydrogenation reaction of alkynes. Beilstein Journal of Organic Chemistry, 12, 2273-2283.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 59602235, 7-Methylspiro[4.5]decan-7-ol. [Link]

  • Ouchi, A., et al. (2022). Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. Catalysts, 12(11), 1384. [Link]

Sources

Application

Application Note: N-Alkylation Protocols for 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]

This Application Note is designed for medicinal chemists and process development scientists. It details the N-alkylation of 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] , a privileged scaffold in the development of s...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the N-alkylation of 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] , a privileged scaffold in the development of sigma receptor ligands, antidepressants, and analgesics.

Introduction & Chemical Context

The spiro[isobenzofuran-1,4'-piperidine] scaffold represents a "privileged structure" in medicinal chemistry, forming the core of therapeutics like Siramesine (sigma-2 agonist) and related antidepressant/anxiolytic agents. The specific derivative, 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] , introduces a methyl group at the 7-position of the isobenzofuran ring (adjacent to the spiro center).

Mechanistic Considerations
  • Steric Environment: The 7-methyl group is ortho to the spiro-carbon (C1). While this creates significant steric bulk near the spiro-fusion, the piperidine nitrogen (N-1') is distal. Consequently, the nucleophilicity of the nitrogen remains high, similar to unsubstituted piperidine (pKa ~10–11).

  • Reactivity Profile: The secondary amine is a potent nucleophile. The primary challenge is not reactivity, but selectivity (avoiding quaternary ammonium salt formation) and solubility (the free base is moderately lipophilic, while the HCl salt is water-soluble).

Experimental Protocols

We present two validated methods: Method A (Standard Nucleophilic Substitution) for robust alkyl halides, and Method B (Reductive Amination) for aldehyde/ketone precursors or when avoiding over-alkylation is critical.

Method A: Base-Mediated Nucleophilic Substitution ( )

Best for: Primary alkyl halides, benzyl halides, and non-hindered electrophiles.

Reagents & Materials:

  • Substrate: 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride (1.0 equiv).

  • Electrophile: Alkyl bromide/iodide (1.1 equiv).

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (3.0 equiv).
    
  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Use for alkyl chlorides.

  • Solvent: Acetonitrile (ACN) or DMF (anhydrous).

Step-by-Step Procedure:

  • Free Base Liberation (In-situ): To a reaction vial equipped with a magnetic stir bar, add the spiro-piperidine HCl salt (1.0 equiv) and anhydrous

    
     (3.0 equiv).
    
  • Solvation: Add Acetonitrile (0.1 M concentration relative to substrate). Stir at room temperature for 15 minutes to allow partial deprotonation and surface activation of the base.

  • Addition: Add the Alkyl Halide (1.1 equiv) dropwise.

    • Note: If using a chloride, add KI (0.1 equiv) at this stage to generate the more reactive alkyl iodide in situ (Finkelstein condition).

  • Reaction: Heat the mixture to 60°C (for bromides) or 80°C (for chlorides) under an inert atmosphere (

    
    ). Monitor by TLC or LC-MS.
    
    • Typical Time: 2–6 hours.

  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic solids (

      
      , KCl/KBr). Rinse the pad with EtOAc.
      
    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between EtOAc and Water (or saturated

      
      ).
      
    • Dry the organic layer over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (DCM:MeOH:NH4OH gradient, typically 95:5:0.5).

Method B: Reductive Amination

Best for: Introducing branched alkyl groups, avoiding quaternization, or when the alkyl halide is unstable.

Reagents & Materials:

  • Substrate: 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] free base (1.0 equiv).

  • Carbonyl Source: Aldehyde or Ketone (1.2 equiv).

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step Procedure:

  • Imine Formation: Dissolve the spiro-piperidine (1.0 equiv) and the aldehyde (1.2 equiv) in DCE (0.2 M). Add Acetic Acid (1.0 equiv).

  • Equilibration: Stir at room temperature for 30–60 minutes. This allows the formation of the iminium ion intermediate.

  • Reduction: Add STAB (1.5 equiv) in one portion.

    • Caution: Gas evolution (

      
      ) may occur; ensure the vessel is vented.
      
  • Reaction: Stir at room temperature for 4–16 hours.

  • Quench: Quench the reaction by adding saturated aqueous

    
     solution. Stir vigorously for 15 minutes to decompose unreacted borohydride.
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine.

  • Purification: Isolate via silica gel chromatography or recrystallization (if solid).

Critical Process Parameters (CPP) & Troubleshooting

ParameterRecommendationRationale
Stoichiometry 1.1 equiv Alkyl HalideExcess halide leads to quaternization (formation of the bis-alkylated ammonium salt), which is difficult to separate.
Base Choice

or

Stronger bases (NaH, KOtBu) are unnecessary and may cause elimination side reactions on the alkyl halide.
Solvent ACN (Preferred)DMF is harder to remove. ACN offers a good balance of polarity and volatility.
Temperature 60°CHigher temperatures (>100°C) increase the risk of Hofmann elimination if the alkyl chain is susceptible.
Analytical Validation (Self-Validating the Product)

To confirm the success of the reaction, look for these key NMR signatures:

  • Disappearance of NH: The broad singlet for the piperidine NH (typically ~1.5–2.0 ppm) will vanish.

  • N-Methylene Shift: The protons on the carbon adjacent to the new nitrogen bond (N-CH 2-R) typically appear at 2.3–2.5 ppm .

  • Symmetry Retention: The piperidine ring protons should remain chemically equivalent (or distinct pairs) depending on the chiral center created, but the spiro-symmetry generally simplifies the spectrum.

Workflow Visualization

The following diagram illustrates the decision logic for selecting the synthetic route and the subsequent workup flow.

ReactionWorkflow Start Target: N-Alkylated 7-Me-Spiro-Isobenzofuran Decision Electrophile Type? Start->Decision MethodA Method A: S_N2 (Alkyl Halide + K2CO3) Decision->MethodA Alkyl Halide (Primary/Benzyl) MethodB Method B: Reductive Amination (Aldehyde + STAB) Decision->MethodB Aldehyde/Ketone (Branched) Check Check TLC/LCMS (Conversion > 95%) MethodA->Check MethodB->Check WorkupA Filter Solids -> Conc -> Partition (EtOAc/H2O) Check->WorkupA Method A WorkupB Quench NaHCO3 -> Extract DCM Check->WorkupB Method B Purification Flash Chromatography (DCM/MeOH/NH4OH) WorkupA->Purification WorkupB->Purification Final Pure N-Alkyl Product Purification->Final

Figure 1: Decision tree and workflow for the N-alkylation of spiro-isobenzofuran derivatives.

References

  • Manallack, D. T., et al. (1976). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents.[1][2] Journal of Medicinal Chemistry.[1][2]

  • Rui, M., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors.[3] Journal of Medicinal Chemistry.[1][2]

  • Cheng, Y., et al. (2010). Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists.[4] Bioorganic & Medicinal Chemistry Letters.[5]

  • Chambers, M. S., et al. (1998). C-alkylated spiro[benzofuran-3(2H),4'-1'-methyl-piperidine-7-ols] as potent opioids: a conformation-activity study. Bioorganic & Medicinal Chemistry Letters.[5]

Sources

Method

Application Note: A Scientist's Guide to Solvent Selection for Optimal Yield in Spiro-piperidine Formation

Audience: Researchers, scientists, and drug development professionals. Abstract The spiro-piperidine motif is a cornerstone of modern medicinal chemistry, prized for the three-dimensional complexity it imparts to molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The spiro-piperidine motif is a cornerstone of modern medicinal chemistry, prized for the three-dimensional complexity it imparts to molecular scaffolds, which often leads to enhanced pharmacological properties.[1][2] However, the synthesis of these intricate structures can be challenging, with reaction yields being highly sensitive to a multitude of parameters. Among these, the choice of solvent is arguably one of the most critical yet frequently overlooked variables. This application note provides a comprehensive guide for the rational selection and optimization of solvents to maximize the yield of spiro-piperidine synthesis. We will delve into the theoretical underpinnings of solvent effects, present detailed protocols for solvent screening, and offer field-proven insights to navigate common synthetic challenges.

The Decisive Role of the Solvent: Theoretical Considerations

A solvent is not merely an inert medium in which a reaction occurs; it is an active participant that can profoundly influence reaction rates and equilibrium positions.[3][4] The Hughes-Ingold rules provide a foundational framework for understanding these effects, stating that an increase in solvent polarity will accelerate reactions where the transition state is more charged than the reactants.[3] For spiro-piperidine synthesis, which often involves the formation of charged intermediates or polar transition states, this principle is paramount.

Several key solvent properties must be considered:

  • Polarity and Dielectric Constant: The ability of a solvent to stabilize charged species is crucial. In many spiro-piperidine syntheses, such as intramolecular alkylations or multicomponent reactions, polar solvents can solvate and stabilize charged intermediates, thereby lowering the activation energy of the rate-determining step and increasing the reaction rate.[4][5]

  • Proticity (Protic vs. Aprotic): Protic solvents (e.g., ethanol, water) possess acidic protons and can act as hydrogen bond donors. This can be advantageous in stabilizing anionic species or participating directly in the reaction mechanism.[4][6] Conversely, aprotic solvents (e.g., DCM, THF, acetonitrile) lack acidic protons and are often preferred when reactants are sensitive to protons or when hydrogen bonding might hinder the desired transformation.

  • Solubilizing Power: A fundamental requirement is that the solvent must fully dissolve all reactants, reagents, and catalysts to ensure a homogeneous reaction mixture, leading to reproducible and optimal results.

  • "Green" Solvents: There is a significant and commendable shift towards the use of environmentally benign solvents.[7][8] Water, ethanol, 2,2,2-trifluoroethanol (TFE), and various ionic liquids have been successfully employed in spiro-piperidine synthesis, sometimes offering unique reactivity and simplified purification procedures.[9][10][11]

Strategic Solvent Screening in Spiro-piperidine Synthesis

The optimal solvent is highly dependent on the specific reaction mechanism. Below, we discuss solvent considerations for a common synthetic strategy and provide a general protocol for empirical screening.

Focus Strategy: The Multicomponent Reaction (MCR)

Multicomponent reactions are highly efficient for building molecular complexity and are frequently used to construct spiro-piperidine scaffolds.[9][12] These reactions often proceed through a series of ionic intermediates, making them particularly sensitive to solvent effects. For instance, in the one-pot synthesis of bis-spiro piperidines, a domino sequence of Knoevenagel, Michael, and Mannich reactions is involved.[12] The stabilization of the intermediates in these steps is key to achieving high yields.

A study on the synthesis of spiro[indole-pyrrolidine] derivatives demonstrated a dramatic solvent effect, where water provided a significantly higher yield in a much shorter reaction time compared to traditional organic solvents like toluene or dichloromethane.[13] This highlights the necessity of including a diverse range of solvents in any screening process.

Data Presentation: Solvent Optimization for Bis-Spiro Piperidine Synthesis

The following table, adapted from literature data, illustrates the impact of different solvents on the yield of a model reaction involving aniline, dimedone, and formaldehyde.[12] This empirical data is invaluable for guiding solvent selection.

EntrySolventDielectric Constant (ε) at 20°CReaction Time (min)Yield (%)
1Dichloromethane9.12594
2Trichloromethane4.83085
3n-Hexane1.912020
4Ethanol24.66060
5Acetone20.79040
6Water80.112030

Data adapted from Ghorbani-Vaghei, R., & Malekzadeh, E. (2023).[12]

As the data shows, while highly polar solvents like ethanol and water are viable, the less polar but highly effective dichloromethane provided the best yield in the shortest time for this specific transformation, underscoring that there is no universal "best" solvent.

Experimental Protocols

The following protocols provide a framework for systematically evaluating solvents to identify the optimal conditions for a given spiro-piperidine synthesis.

Workflow for Systematic Solvent Screening

The process of selecting an optimal solvent should be systematic. The following workflow illustrates a logical progression from initial small-scale screening to reaction optimization and scale-up.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis & Selection cluster_2 Phase 3: Optimization & Scale-up A Select Diverse Solvents (Polar Protic, Polar Aprotic, Nonpolar) B Run Small-Scale Parallel Reactions (e.g., 25 mg scale) A->B 5-8 solvents C Analyze Yield & Purity (TLC, LC-MS) B->C D Identify Top 2-3 Candidates C->D E Optimize Conditions (Concentration, Temperature) D->E F Confirm Results on Larger Scale (e.g., 1 g scale) E->F G Final Protocol Established F->G

Caption: A systematic workflow for solvent selection and optimization.

Protocol 1: Parallel Solvent Screening for a Three-Component Bis-Spiro Piperidine Synthesis

This protocol is based on the methodology for synthesizing bis-spiro piperidines and is designed for efficient screening of multiple solvents.[12]

  • Materials & Setup:

    • Array of identical reaction vials (e.g., 2 mL screw-cap vials) with small magnetic stir bars.

    • Reactants: Aromatic amine (e.g., aniline, 1.0 mmol scale), a 1,3-dicarbonyl compound (e.g., dimedone, 2.0 mmol), and formaldehyde (3.0 mmol, 37% aq. solution).

    • Catalyst (if required, e.g., nano-γ-Al2O3/Sb(V) as described in the literature[12]).

    • A selection of solvents to be screened (e.g., Dichloromethane, Ethanol, Water, Acetonitrile, THF, Toluene).

  • Procedure:

    • To each reaction vial, add the aromatic amine (1.0 mmol), the 1,3-dicarbonyl compound (2.0 mmol), and the catalyst (if used).

    • To each vial, add 10 mL of a different solvent to be tested.

    • Seal the vials and place them on a multi-position magnetic stirring plate.

    • Add the formaldehyde solution (3.0 mmol) to each vial.

    • Stir the reactions at room temperature (or a predetermined temperature).

    • Monitor the progress of each reaction by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 15-30 minutes).

  • Workup and Analysis:

    • Once a reaction is deemed complete (consumption of starting material by TLC), filter the reaction mixture to remove any heterogeneous catalyst or precipitate.

    • If the product has precipitated, it can be collected by filtration, washed with a small amount of cold solvent, and dried.

    • If the product is in solution, concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography.

    • Determine the isolated yield for each solvent and characterize the product (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity.

Causality and Mechanistic Insight

Understanding why a solvent provides a better yield is crucial for knowledge-based optimization. The formation of spiro-piperidines often involves polar or ionic intermediates. A polar solvent can stabilize these intermediates, lowering the overall activation energy of the reaction and increasing the rate.

G cluster_R cluster_P y0 y0 y5 y5 y0->y5 Energy (G) y1 y1 y2 y2 y3 y3 y4 y4 x0 x0 x1 x1 x3 x3 x0->x3 Reaction Coordinate x2 x2 R Reactants TS1_np TS1 R->TS1_np Nonpolar Solvent TS1_p TS1 R->TS1_p Polar Solvent P Products I_np Intermediate TS2_np TS2 I_np->TS2_np Nonpolar Solvent TS1_np->I_np Nonpolar Solvent TS2_np->P Nonpolar Solvent I_p Intermediate (Stabilized) TS2_p TS2 I_p->TS2_p Polar Solvent TS1_p->I_p Polar Solvent TS2_p->P Polar Solvent

Caption: Effect of solvent polarity on a reaction with a charged intermediate.

As illustrated above, a polar solvent (blue line) can significantly stabilize the charged intermediate compared to a nonpolar solvent (red dashed line). This stabilization lowers the energy of the subsequent transition state (TS2), accelerating the overall reaction and favoring product formation.

Troubleshooting and Final Recommendations

  • Poor Solubility: If starting materials are insoluble, consider using a solvent mixture (e.g., THF/water), a solvent with higher solubilizing power (e.g., DMF, DMSO), or increasing the reaction temperature.

  • Side Product Formation: If undesired side reactions occur, changing the solvent polarity can alter the reaction pathway. A less polar solvent might suppress polar side reactions.

  • Difficult Purification: The choice of solvent can impact the ease of workup. Volatile solvents (DCM, EtOAc) are easily removed, while high-boiling solvents (DMF, DMSO) can be challenging. Using a solvent in which the product is insoluble upon cooling can be a highly effective purification strategy.

References

  • Synthesis of Spirocyclic Piperidines by Radical Hydroaryl
  • Application Notes and Protocols: Synthesis of Spirocyclic Compounds from 4-(Oxan-3-yl)piperidine. (n.d.). Benchchem.
  • Griggs, D. D., Tape, D. D., & Clarke, P. (2018). Strategies for the Synthesis of Spiropiperidines. White Rose Research Online.
  • Synthesis of bis-spiro piperidines by using optimized reaction conditions. (n.d.).
  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. (n.d.).
  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - PMC. (n.d.). PubMed Central.
  • Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. (2024). White Rose Research Online.
  • Ghorbani-Vaghei, R., & Malekzadeh, E. (2023). Synthesis of bis-spiro piperidines using nano γ-alumina supported Sb(V)
  • Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Deriv
  • Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PMC. (n.d.). PubMed Central.
  • Full article: Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. (2022). Taylor & Francis.
  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. (n.d.). Asian Journal of Green Chemistry.
  • Solvent effects - Wikipedia. (n.d.).
  • First-principles study of solvent polarity effects in the Menshutkin reaction. (2024). Scholar UNAIR.
  • Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. (2024). Organic & Biomolecular Chemistry.
  • Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. (n.d.). Semantic Scholar.
  • Unravelling the solvent polarity effect on the excited state intramolecular proton transfer mechanism of the 1- and 2-salicylideneanthrylamine. A TD-DFT case study. (n.d.). RSC Publishing.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] synthesis

Case File: 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] Executive Summary: The synthesis of 7-methyl-3H-spiro[isobenzofuran-1,4'-piperidine] presents a specific stereoelectronic challenge not found in the unsubstitut...

Author: BenchChem Technical Support Team. Date: February 2026

Case File: 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]

Executive Summary: The synthesis of 7-methyl-3H-spiro[isobenzofuran-1,4'-piperidine] presents a specific stereoelectronic challenge not found in the unsubstituted parent molecule. The 7-methyl group (derived from the 3-methyl position of the starting benzene precursor) creates significant steric strain at the ortho position relative to the reaction center. This typically results in yields <15% using standard Grignard protocols due to competing enolization of the piperidone and incomplete nucleophilic attack.

This guide provides an optimized protocol utilizing Lanthanide-Mediated Addition and Turbo-Grignard technologies to bypass these steric barriers, aiming for isolated yields >65%.

Module 1: Critical Process Parameters (CPPs)

Before altering your chemistry, audit your current setup against these three failure modes.

ParameterFailure ModeSymptomCorrective Action
Reagent Quality Hydrolysis Reaction turns white/cloudy immediately; low exotherm.Titrate organometallics immediately before use. Use Knochel’s Reagent (iPrMgCl·LiCl) for higher stability.
Steric Hindrance Enolization Recovery of starting piperidone; formation of simple reduced benzene.CRITICAL: Switch from standard Grignard/Lithium to Organocerium (CeCl₃) protocol to suppress basicity and enhance nucleophilicity.
Cyclization pH Ring Opening Product remains as the open diol/amino-alcohol; sticky oil that won't crystallize.Ensure pH < 1.0 during workup. The spiro-ring closure is reversible and acid-driven.
Module 2: The Optimized Protocol (Lanthanide-Mediated)

The "Secret Weapon": Standard organolithiums are too basic and not nucleophilic enough for the sterically hindered 7-methyl system. We utilize anhydrous Cerium(III) Chloride (CeCl₃) to transmetallate the organolithium to an organocerium species, which is less basic (prevents enolization of the piperidone) and highly oxophilic (activates the ketone).

Step 1: Precursor Metallation (The "Turbo" Method)

Avoid n-BuLi if possible; it often leads to scrambling on the methyl-substituted ring.

  • Substrate: 2-Bromo-3-methylbenzyl alcohol (protected as THP or MOM ether) OR 2-bromo-3-methyl-benzamide.

  • Reagent: i-PrMgCl·LiCl (Turbo Grignard), 1.3 M in THF.

  • Conditions:

    • Flame-dry a 3-neck flask under Argon.

    • Dissolve substrate (1.0 equiv) in anhydrous THF (0.5 M).

    • Cool to -15°C (Note: Turbo Grignard works at higher temps than n-BuLi, allowing better solubility).

    • Add i-PrMgCl·LiCl (1.1 equiv) dropwise. Stir for 1-2 hours.

    • QC Check: Quench a small aliquot with D₂O and check NMR/GCMS for >95% deuterium incorporation.

Step 2: Transmetallation & Addition (The Yield Booster)

This step solves the steric clash of the 7-methyl group.

  • CeCl₃ Preparation:

    • Use anhydrous CeCl₃ (beads or powder). Note: Heptahydrate must be dried at 140°C under high vacuum for 4 hours until a fine white powder forms.

    • Suspend dried CeCl₃ (1.5 equiv) in THF. Sonicate for 1 hour to create a fine slurry.

    • Cool slurry to -78°C.

  • Transmetallation:

    • Cannulate the Grignard solution (from Step 1) into the CeCl₃ slurry at -78°C.

    • Stir for 30 mins. The mixture will turn yellow/orange. You have now formed R-CeCl₂ .

  • Addition:

    • Dissolve N-Boc-4-piperidone (1.2 equiv) in THF.

    • Add dropwise to the organocerium mixture at -78°C.

    • Crucial: Allow to warm slowly to Room Temperature over 4 hours.

Step 3: Cyclization & Workup
  • Quench: Cool to 0°C. Add 10% aqueous acetic acid.

  • Cyclization:

    • The intermediate is the open-chain diol (or hydroxy-amide).

    • Add conc. HCl (6M) until pH < 1. Heat to reflux for 2 hours. This effects both Boc-deprotection and Spiro-cyclization .

  • Isolation:

    • Cool to RT. Basify with NaOH to pH 10 (The product is an amine).

    • Extract with DCM (3x).

    • Purification Tip: The 7-methyl spiro-amine is lipophilic. If it oils out, convert to the Oxalate Salt (add oxalic acid in acetone) for easy filtration.

Module 3: Troubleshooting Visualization
Workflow Logic & Decision Tree

G Start Start: 2-Bromo-3-methyl Precursor Metallation Metallation (iPrMgCl·LiCl) Start->Metallation Check_D2O QC: D2O Quench >95%? Metallation->Check_D2O Check_D2O->Metallation No (Dry solvents!) Add_CeCl3 Add Anhydrous CeCl3 (Transmetallation) Check_D2O->Add_CeCl3 Yes Piperidone Add N-Boc-4-Piperidone Add_CeCl3->Piperidone Forms R-CeCl2 Direct_Add Direct Addition to Piperidone Direct_Add->Piperidone Forms R-MgX Cyclize Acid Reflux (HCl) Piperidone->Cyclize Result_Good High Yield (>65%) Product: Spiro-Cycle Result_Bad Low Yield (<15%) Product: Enolization/Reduction Cyclize->Result_Good Via CeCl3 Route Cyclize->Result_Bad Via Standard Route

Figure 1: Decision tree highlighting the necessity of the Cerium Chloride modification for sterically hindered spiro-cyclization.

Module 4: Frequently Asked Questions (FAQ)

Q1: Why is my yield stuck at 10% even with dry solvents? A: This is the classic "7-Methyl Effect." The methyl group at the ortho position creates a "picket fence" around the anionic carbon. When you use a standard Grignard, the reagent acts as a base (pulling a proton from the piperidone) rather than a nucleophile (attacking the carbonyl). Solution: You must use the Organocerium protocol (Module 2) to increase nucleophilicity and decrease basicity.

Q2: Can I use n-Butyllithium (n-BuLi) instead of Turbo Grignard? A: You can, but it is risky. The 7-methyl group makes the bromine less accessible, requiring higher temperatures for exchange, which promotes "benzyne" formation or solvent attack. If you must use n-BuLi, perform the exchange at -78°C strictly, and ensure your precursor has a directing group (like a MOM-ether) to stabilize the lithiate.

Q3: The product is an oil and difficult to purify. How do I get a solid? A: Spiro-piperidines are often "sticky" free bases.

  • Dissolve the crude oil in a minimum amount of acetone or ethanol.

  • Add a saturated solution of Oxalic Acid (1.1 equiv) in the same solvent.

  • The oxalate salt usually crystallizes instantly as a white solid. This is also an excellent purification step, rejecting non-basic impurities.

Q4: My CeCl₃ is clumping. Is it ruined? A: Yes. CeCl₃ is extremely hygroscopic. If it clumps, it has absorbed water, which will kill your Grignard. You must dry CeCl₃·7H₂O at 140°C under vacuum (0.1 mmHg) for at least 4 hours. It should be a fine, free-flowing powder. Rapidly transfer it to the reaction vessel under Argon.

References
  • Bauer, V. J., et al. (1976). "Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents." Journal of Medicinal Chemistry, 19(11), 1315–1324.

  • Imamoto, T., et al. (1989). "Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride." Journal of the American Chemical Society, 111(12), 4392–4398.

  • Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 43(25), 3333–3336.

  • Dall'Asta, S., et al. (2010). "Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists." Bioorganic & Medicinal Chemistry Letters, 20(16), 4895-4900.

Optimization

Technical Support Center: Purification Strategies for Spiro-Isobenzofuran Synthesis

Welcome to the technical support center for spiro-isobenzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these str...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for spiro-isobenzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these structurally unique compounds. Achieving high purity is paramount for accurate biological evaluation and clinical progression. This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to address specific challenges you may encounter during your purification workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section directly addresses common purification hurdles. The causality behind each recommendation is explained to empower you to make informed decisions in your own experiments.

Q1: My final product is contaminated with unreacted starting materials (e.g., ninhydrin, an amine, or an aldehyde). What is the best approach to remove them?

A1: Unreacted starting materials are the most common impurities. The optimal removal strategy depends on the specific reagents used and the properties of your target spiro-isobenzofuran.

  • For Excess Amines: If your synthesis involves an amine that remains post-reaction, a simple acid wash during the aqueous workup is highly effective. By washing the organic layer with a dilute acid (e.g., 1M HCl), the basic amine will be protonated, forming a water-soluble ammonium salt that partitions into the aqueous phase.[1] Be sure to confirm your target molecule is stable to acidic conditions before proceeding.[2]

  • For Excess Aldehydes/Ketones (e.g., Ninhydrin): Some aldehydes and ketones can be removed by forming a water-soluble adduct.[3] For instance, washing with an aqueous solution of sodium bisulfite can form a bisulfite addition product with the aldehyde, which can then be separated in the aqueous layer.[3] Alternatively, if one starting material is limiting, you can use a slight excess of the other to ensure the first is fully consumed, simplifying purification.[3]

  • General Approach - Chromatography: When starting materials have different polarities from your product, flash column chromatography is a robust method for separation.[4][5] Monitor the reaction by Thin Layer Chromatography (TLC) to determine an appropriate solvent system that provides good separation between your product and the unconsumed reactants.[6]

Q2: The crude product from my reaction in acetic acid is a solid precipitate, but it's still impure. How can I purify it further?

A2: Obtaining a solid precipitate directly from the reaction mixture is an excellent starting point. This is common in syntheses using acetic acid as a solvent, where the product has limited solubility upon cooling.[6] The primary method for further purification is recrystallization.

The principle of recrystallization is to dissolve the impure solid in a hot solvent in which it is highly soluble, while the impurities are either insoluble or remain in solution upon cooling. As the solution cools, the solubility of your target compound decreases, allowing it to crystallize out in a much purer form.

Many spiro-isobenzofuran derivatives can be effectively recrystallized from solvents like acetic acid or benzene.[6][7] After filtration, it is crucial to wash the purified crystals thoroughly with a solvent in which the product is insoluble (like cold water or ether) to remove any residual solvent (e.g., acetic acid) and dissolved impurities.[6] If one solvent is insufficient, a multi-solvent system (e.g., acetonitrile/water) can be employed.[8]

Q3: My spiro-isobenzofuran derivative is an oil and cannot be recrystallized. What chromatographic method should I use?

A3: For non-crystalline, oily products, silica gel column chromatography is the standard and most effective purification technique.[9][10] The separation is based on the differential adsorption of the components of the mixture to the polar silica stationary phase.[5][10]

Workflow for Chromatographic Purification:

  • TLC Analysis: First, determine the optimal mobile phase (eluent) using TLC. The goal is to find a solvent system where your target compound has an Rf value of approximately 0.3-0.4, with good separation from all impurities. Common systems for spiro-isobenzofurans include gradients of ethyl acetate in n-hexane or methanol in dichloromethane (CH₂Cl₂).[6][9]

  • Column Packing: Properly pack a glass column with silica gel slurry in your chosen starting eluent.

  • Loading: Adsorb your crude oil onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the column. This "dry loading" method often results in better separation than loading the sample dissolved in a solvent.

  • Elution: Run the column, collecting fractions and monitoring them by TLC to identify and combine the pure product fractions.

Q4: I'm observing multiple spots on my TLC plate that seem to be isomers of my product. How can I separate them?

A4: The formation of isomers is a common challenge in reactions that generate new stereocenters, as is often the case in spiro-isobenzofuran synthesis.

  • Diastereomers: If your reaction produces diastereomers, they will have different physical properties and can typically be separated by careful flash column chromatography.[4] Achieving this may require optimizing your chromatographic conditions, such as using a shallower solvent gradient or a different solvent system to maximize the difference in retention times.

  • Rotamers: Some complex molecules can exist as rotamers (conformational isomers) that interconvert slowly enough to be observed as separate spots on a TLC plate.[6] These can be challenging to separate because they may equilibrate back to a mixture after isolation. Confirming the presence of rotamers can be done using variable temperature NMR spectroscopy.

Q5: After my aqueous workup, I'm struggling with an emulsion or my product seems to be water-soluble. What should I do?

A5: Workup issues like emulsions or product loss to the aqueous layer can be frustrating but are often resolvable.

  • Breaking Emulsions: Emulsions are stable mixtures of organic and aqueous layers. To break them, you can:

    • Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps force the organic components out.[1]

    • Filter the entire mixture through a pad of Celite.

    • Allow the mixture to stand for an extended period, if time permits.

  • Recovering Water-Soluble Products: If you suspect your product has significant water solubility, you should always check the aqueous layer by TLC before discarding it.[2] To recover the product, you can:

    • Perform multiple extractions with a larger volume of organic solvent.

    • "Salt out" the product by adding a salt like NaCl or potassium carbonate to the aqueous layer to decrease the product's solubility.[1]

    • Evaporate the aqueous layer (if your product is not volatile and stable) and attempt to extract the product from the remaining solid residue.

Visualized Workflows & Data

To further clarify the purification process, the following diagrams and tables summarize the key decision points and parameters.

Diagrams

PurificationWorkflow crude Crude Reaction Mixture check_solid Is the product a solid? crude->check_solid recrystallize Attempt Recrystallization / Precipitation check_solid->recrystallize Yes chromatography Perform Silica Gel Column Chromatography check_solid->chromatography No (Oil) wash Wash Precipitate recrystallize->wash pure_solid Pure Solid Product wash->pure_solid pure_oil Pure Oily Product chromatography->pure_oil

Caption: General purification decision workflow.

ImpurityTroubleshooting start Crude Product with Unreacted Starting Material impurity_type Identify Impurity Type start->impurity_type amine Basic Amine impurity_type->amine Amine aldehyde Aldehyde / Ketone impurity_type->aldehyde Aldehyde neutral Neutral / Other impurity_type->neutral Neutral acid_wash Aqueous Acid Wash (e.g., 1M HCl) amine->acid_wash end Purified Product acid_wash->end bisulfite_wash Aqueous NaHSO3 Wash aldehyde->bisulfite_wash bisulfite_wash->end chromatography Flash Chromatography neutral->chromatography chromatography->end

Caption: Troubleshooting unreacted starting materials.

Data Tables

Table 1: Troubleshooting Common Impurities in Spiro-Isobenzofuran Synthesis

Impurity TypePossible CauseRecommended Primary StrategySecondary Strategy
Unreacted AminesNon-stoichiometric ratio; Incomplete reaction.Aqueous acid wash (e.g., 1M HCl).[1]Flash Chromatography.
Unreacted Aldehydes/KetonesNon-stoichiometric ratio; Incomplete reaction.Flash Chromatography.Chemical quench (e.g., NaHSO₃ wash).[3]
Reaction Side-ProductsCompeting reaction pathways.Flash Chromatography.[4]Recrystallization.
Residual Acetic AcidUsed as reaction solvent.Thorough washing of precipitate with water or ether.[6]Co-evaporation with a non-polar solvent like toluene.
DiastereomersFormation of new, multiple stereocenters.High-resolution Flash Chromatography.[4]Preparative HPLC.

Table 2: Common Solvent Systems for Purification

Purification MethodSolvent System ExamplesTarget Compound PolarityReference
Recrystallization Acetic AcidPolar Solids[6]
BenzeneNon-polar to moderately polar solids[7]
Petroleum EtherNon-polar solids[11]
Column Chromatography n-Hexane / Ethyl Acetate (gradient)Non-polar to moderately polar[6]
Dichloromethane / Methanol (gradient)Moderately polar to very polar[9]
Experimental Protocols

These generalized protocols should be adapted based on the specific properties of your compound.

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add ~20 mg of your crude solid. Add a potential recrystallization solvent dropwise at room temperature until the solid just dissolves. If it dissolves easily at room temperature, the solvent is not suitable.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote crystal growth, you can scratch the inside of the flask with a glass rod. Once at room temperature, cool the flask further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor. Follow with a wash using a volatile solvent in which the compound is insoluble (e.g., cold ether) to aid in drying.[6]

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Protocol 2: Flash Column Chromatography
  • Eluent Selection: Use TLC to find a solvent system that gives your product an Rf of ~0.3-0.4 and separates it from impurities.

  • Column Preparation: Select a column with a diameter appropriate for your sample size (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight). Pack the column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel (~1-2 times the weight of your product) and evaporate the solvent completely to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Add your eluent to the top of the column and apply positive pressure (using air or nitrogen) to achieve a steady flow rate. Begin with a non-polar eluent and gradually increase the polarity (gradient elution) if necessary to elute your compounds.

  • Fraction Collection: Collect fractions in test tubes. Monitor the fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified compound.

References
  • One-Pot Synthesis of Spiro-isobenzofuran Compounds via the Sequential Condensation/Oxidation Reaction of Ninhydrin with 4-Amino-1,2-naphthoquinones/2-Amino-1,4-naphthoquinones under Mild Conditions. ACS Omega. Available at: [Link].

  • Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry. Available at: [Link].

  • First Synthesis of Spiro[benzofuran-2,1 '-isobenzofuran]-3,3'-dione and its X-Ray Crystal Structure. RSC Publishing. Available at: [Link].

  • Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. Molecules. Available at: [Link].

  • Chromatography: Separation, Purification And Isolation Of Different Phytoconstituent. International Journal of Scientific Development and Research. Available at: [Link].

  • Chromatographic Purification. Structure Determination of Organic Compounds. Available at: [Link].

  • Struggling with yield for a simple reaction: What could I be screwing up?. Reddit. Available at: [Link].

  • Separation methods: Chromatography. Palacký University Olomouc. Available at: [Link].

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available at: [Link].

  • Preparation and isolation of isobenzofuran. Beilstein Journal of Organic Chemistry. Available at: [Link].

  • How to remove excess starting material Pyrenecarboxyaldehyde?. ResearchGate. Available at: [Link].

  • MedChem Tips and Tricks. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link].

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORE. Available at: [Link].

  • Isochromene and Dihydroisobenzofuran Electrosynthesis by a Highly Regiodivergent Cyclization of 2‑Ethynylbenzaldehydes. The Journal of Organic Chemistry. Available at: [Link].

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Piperidine Derivative Cyclization

Welcome to the technical support center for the synthesis of piperidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of piperi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of piperidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of piperidine ring formation. Here, we provide in-depth troubleshooting advice and frequently asked questions to address the specific challenges you may encounter during cyclization reactions, with a focus on minimizing unwanted side reactions.

Our approach is rooted in a deep understanding of reaction mechanisms and extensive laboratory experience. We aim to provide not just solutions, but also the underlying scientific principles to empower you to optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Here we address some of the common queries and issues that arise during the synthesis of piperidine derivatives.

Q1: I'm observing significant amounts of aza-Michael addition byproducts. How can I prevent this?

A1: Aza-Michael addition is a common side reaction when piperidine is used in the presence of Michael acceptors, such as maleimides.[1] To circumvent this, the most effective strategy is to modify your synthetic sequence. Introduce the maleimide-containing moiety after the final piperidine deprotection step. This temporal separation ensures that the maleimide group is not exposed to piperidine, thus preventing the unwanted addition reaction.[1]

Q2: My catalytic hydrogenation of a pyridine precursor is sluggish and incomplete. What are the likely causes and solutions?

A2: The catalytic hydrogenation of pyridines can be challenging due to the aromatic stability of the pyridine ring and potential catalyst poisoning.[2]

Potential Causes:

  • Catalyst Poisoning: Impurities from previous synthetic steps, such as sulfur compounds or phosphine ligands, can poison the catalyst.[2]

  • Catalyst Inhibition: The basic nitrogen atom of the pyridine can coordinate to the metal center of the catalyst, inhibiting its activity.[2]

  • Insufficient Reaction Conditions: Low hydrogen pressure or temperature may not be sufficient to overcome the activation energy for pyridine reduction.[2][3]

Recommended Solutions:

  • Purify the Pyridine Precursor: Ensure your starting material is highly pure and free from any potential catalyst poisons.[2]

  • Use Acidic Additives: The addition of acids like HCl or glacial acetic acid can protonate the pyridine nitrogen, reducing its ability to coordinate with the catalyst and thereby enhancing reactivity.[2][3]

  • Optimize Catalyst and Conditions: Rhodium (Rh/C, Rh₂O₃) and Platinum-based (PtO₂, Pt/C) catalysts are often more effective for pyridine reduction than Palladium.[2][3] Increasing the hydrogen pressure (30-80 bar) and temperature (60-80 °C) can also significantly improve the reaction rate and completeness.[2]

Q3: During an intramolecular reductive amination, I'm getting a mixture of products, including a linear alkene. What is happening and how can I favor cyclization?

A3: The formation of a linear alkene as a byproduct in radical-mediated intramolecular cyclizations suggests a competitive 1,5-hydrogen transfer process is occurring alongside the desired radical rebound to form the piperidine ring.[4][5]

To favor the desired cyclization, you can try the following:

  • Catalyst Choice: The choice of catalyst can influence the reaction pathway. Experiment with different catalysts to find one that favors the cyclization pathway.

  • Substrate Modification: Modifying the substrate to sterically disfavor the 1,5-hydrogen transfer may also be a viable strategy.

  • Reaction Conditions: Adjusting the reaction temperature and concentration can sometimes shift the equilibrium towards the desired cyclized product.

Q4: Is it necessary to protect the piperidine nitrogen during synthesis?

A4: It is highly recommended to use an N-protected piperidine derivative, especially when employing reagents that can react with the basic piperidine nitrogen.[2][6] Protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) prevent side reactions at the nitrogen atom.[2] These groups can be readily removed in a subsequent step to yield the free secondary amine if desired.[2]

Troubleshooting Guide by Synthetic Method

This section provides more targeted advice for specific cyclization strategies.

Catalytic Hydrogenation of Pyridines

The reduction of pyridines is a fundamental route to piperidines, but it is not without its challenges.[2][4]

ProblemPotential Cause(s)Recommended Solution(s)
Slow or Incomplete Reaction 1. Catalyst Poisoning: Impurities in the starting material.[2] 2. Catalyst Inhibition: Basic pyridine nitrogen coordinating to the catalyst.[2] 3. Insufficient Reaction Conditions: Low H₂ pressure or temperature.[2][3]1. Purify Starting Material: Rigorous purification of the pyridine precursor.[2] 2. Acidic Additives: Add glacial acetic acid or HCl to protonate the nitrogen.[2][3] 3. Optimize Catalyst & Conditions: Use Rh/C, Rh₂O₃, or PtO₂ catalysts at higher pressures (30-80 bar) and temperatures (60-80 °C).[2][3]
Formation of Byproducts 1. Partially Hydrogenated Intermediates: Dihydropyridines or tetrahydropyridines due to incomplete reaction.[2] 2. Ring-Opening: Can occur with certain rhodium catalysts, especially in the presence of water.[2]1. Increase Reaction Time/Severity: Ensure complete reduction by extending the reaction time or increasing pressure/temperature.[2] 2. Catalyst & Solvent Choice: Select catalysts less prone to ring-opening and use anhydrous solvents.
Chemoselectivity Issues Reduction of other functional groups: Olefins, nitro groups, or ketones on the pyridine ring can also be reduced.[7]Protecting Groups: Protect sensitive functional groups before hydrogenation. Catalyst Selection: Some catalysts may offer better chemoselectivity. For example, Pd-catalyzed hydrogenations can sometimes be tuned to selectively reduce a nitrile group over the pyridine ring.[8]

Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine

  • Reactor Setup: In a high-pressure reactor, dissolve the substituted pyridine (1.0 eq) in glacial acetic acid.[2]

  • Catalyst Addition: Add PtO₂ (Adams' catalyst), typically at a loading of 1-5 mol%.[2]

  • Hydrogenation: Seal the reactor, purge with hydrogen, and then pressurize to the desired pressure (e.g., 50-70 bar).[3]

  • Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for 4-24 hours.[2] Monitor the reaction progress by GC-MS or TLC.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.[2] The catalyst can be removed by filtration, and the product isolated after solvent removal and appropriate workup.

G

Intramolecular Reductive Amination

This powerful method for constructing the piperidine ring involves the cyclization of a linear precursor containing both an amine and a carbonyl or a group that can be reduced to an amine.[9][10]

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of Cyclized Product 1. Inefficient Imine/Enamine Formation: The initial condensation step may be slow or reversible. 2. Slow Reduction Step: The reducing agent may not be effective for the specific imine/enamine intermediate.1. Optimize pH: Adjust the reaction pH to favor imine/enamine formation. 2. Use a More Reactive Reducing Agent: Consider different reducing agents (e.g., NaBH₃CN, NaBH(OAc)₃).
Formation of Polymeric Byproducts Intermolecular reactions: The linear precursor may react with other molecules of the starting material instead of cyclizing.High Dilution: Running the reaction at a lower concentration can favor the intramolecular cyclization over intermolecular polymerization.
Lack of Stereocontrol Non-selective reduction of the imine/enamine: The reducing agent may not have a facial preference for attack.Chiral Reducing Agents or Catalysts: Employ chiral reagents or catalysts to induce stereoselectivity in the reduction step.

G

Dieckmann Condensation

The Dieckmann condensation is a classic method for forming cyclic β-keto esters, which can be further converted to piperidones and piperidines.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield 1. Unfavorable Equilibrium: The equilibrium may not favor the cyclized product. 2. Side Reactions: The strong base can promote other reactions like Claisen condensation or hydrolysis of the ester.1. Use a Stoichiometric Amount of a Strong, Non-nucleophilic Base: Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are common choices. 2. Anhydrous Conditions: Ensure the reaction is performed under strictly anhydrous conditions to prevent hydrolysis.
Formation of Byproducts Intermolecular Condensation: Can occur if the reaction is too concentrated.High Dilution Principle: Similar to reductive amination, running the reaction at high dilution favors the intramolecular Dieckmann condensation.

References

  • Side reactions associated with piperidine treatment of PEG-containing molecules - Benchchem.
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines - PMC - NIH.
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • managing side reactions in piperidine functionalization - Benchchem.
  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC - NIH.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • The Role of Piperidine Derivatives in Advanced Chemical Synthesis.
  • Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Bronsted and Lewis acid crystals - University of Birmingham.
  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - Beilstein Journals.
  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Request PDF - ResearchGate.
  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines - RSC Publishing.
  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate.
  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC.
  • Intramolecular reductive amination for the preparation of piperazines.⁷¹ - ResearchGate.
  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent.
  • Piperidine Synthesis. - DTIC.
  • Piperidine synthesis - Organic Chemistry Portal.
  • Does piperidine work in reductive amination like this? : r/chemhelp - Reddit.
  • NTf-Zincke imine intermediates as a general strategy for stereoenriched N-(a-chiral)piperidine synthesis and the role of potassium metabisulfite - ACS Fall 2025.
  • Can Someone please give me right mechanism of this reaction : r/chemhelp - Reddit.
  • Use of Piperidine and Pyrrolidine in Knoevenagel Condensation - Juniper Publishers.
  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions | The Journal of Physical Chemistry B - ACS Publications.
  • Use of Piperidine and Pyrrolidine in Knoevenagel Condensation - ResearchGate.

Sources

Optimization

Technical Support Center: Crystallization of 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]

This technical support guide is intended for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]. The following...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]. The following troubleshooting guide and frequently asked questions (FAQs) are designed to provide in-depth, scientifically grounded solutions to common issues encountered during the purification of this compound.

Introduction

7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] is a heterocyclic compound with a spirocyclic scaffold, a structural motif of increasing interest in medicinal chemistry due to its three-dimensional architecture.[1][2] The purification of this compound via crystallization is a critical step to ensure high purity for subsequent applications. However, like many spirocyclic and amine-containing compounds, its crystallization can present unique challenges. This guide provides a systematic approach to troubleshooting these issues, grounded in the principles of physical organic chemistry and crystallization theory.

Troubleshooting Crystallization Issues

This section addresses specific problems that may arise during the crystallization of 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] in a question-and-answer format.

Question 1: My compound "oils out" instead of crystallizing upon cooling. What is happening and how can I fix it?

Answer:

"Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the solubility of the compound in the chosen solvent is highly sensitive to temperature changes, and the solution becomes supersaturated at a temperature above the compound's melting point. For amine-containing compounds, this can also be exacerbated by the presence of impurities that depress the melting point.

Causality and Solutions:

  • High Solute Concentration: A highly concentrated solution can become supersaturated too quickly upon cooling.

    • Solution: Re-heat the mixture until the oil redissolves and add a small amount of additional hot solvent (1-5% of the total volume). This will lower the saturation temperature and may allow for crystallization to occur at a temperature below the compound's melting point.

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of a supersaturated oil over an ordered crystal lattice.

    • Solution: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. Insulating the flask can help to slow down the cooling process.

  • Inappropriate Solvent: The chosen solvent may be too "good" a solvent, meaning the compound remains highly soluble even at lower temperatures.

    • Solution 1 (Single Solvent): Switch to a less polar solvent in which the compound has lower solubility.

    • Solution 2 (Two-Solvent System): Dissolve the compound in a minimum amount of a "good" solvent (e.g., ethanol, methanol) at an elevated temperature. Then, slowly add a "poor" solvent (an anti-solvent, e.g., water, heptane) dropwise until the solution becomes slightly turbid. Re-heat to clarify the solution and then cool slowly.

Question 2: No crystals form, even after extended cooling. What are the likely causes and how can I induce crystallization?

Answer:

The failure of a compound to crystallize from a solution that is presumed to be supersaturated is a common issue related to the kinetics of nucleation. Crystal formation requires both supersaturation and the formation of stable nuclei to initiate crystal growth.

Causality and Solutions:

  • Insufficient Supersaturation: The solution may not be sufficiently concentrated for spontaneous nucleation to occur.

    • Solution: Carefully evaporate some of the solvent to increase the concentration. Be cautious not to over-concentrate, which could lead to oiling out or rapid precipitation of an amorphous solid.

  • High Energy Barrier to Nucleation: The formation of the initial crystal nuclei may be kinetically hindered.

    • Solution 1 (Scratching): Gently scratch the inside of the flask with a glass rod at the air-solvent interface. The microscopic scratches on the glass provide a high-energy surface that can promote nucleation.

    • Solution 2 (Seeding): If you have a small amount of pure crystalline material, add a single seed crystal to the cooled, supersaturated solution. This will provide a template for further crystal growth.

    • Solution 3 (Ultrasonication): Placing the flask in an ultrasonic bath for a short period can sometimes provide the energy needed to induce nucleation.

Question 3: The crystallization yields a fine powder or very small needles, which are difficult to filter and may have lower purity. How can I obtain larger crystals?

Answer:

The formation of very small crystals is typically a result of rapid and uncontrolled nucleation and crystal growth. When a large number of nuclei form simultaneously, they compete for the available solute, resulting in many small crystals rather than a few large ones.

Causality and Solutions:

  • Excessive Supersaturation: A very high level of supersaturation can lead to a burst of nucleation.

    • Solution: Use a slightly larger volume of solvent to dissolve the compound initially. This will result in a less supersaturated solution upon cooling, favoring slower crystal growth on a smaller number of nuclei.

  • Rapid Cooling: As mentioned previously, rapid cooling promotes rapid nucleation.

    • Solution: Ensure a slow cooling rate. Allow the solution to cool to room temperature on the benchtop, undisturbed, before transferring it to an ice bath.

  • Solvent Choice: Highly polar solvents can sometimes lead to the formation of fine needles.

    • Solution: Experiment with solvent systems of varying polarity. A mixture of a good solvent and a poor solvent can often provide better control over crystal growth.

Question 4: The final crystalline product has a noticeable color, even though the starting material was expected to be colorless. How can I remove colored impurities?

Answer:

Colored impurities are often large, conjugated organic molecules that can become trapped in the crystal lattice during crystallization.

Causality and Solutions:

  • Adsorption of Impurities: Polar impurities can adsorb onto the surface of the growing crystals.

    • Solution (Activated Charcoal): After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (typically 1-2% of the solute weight). The charcoal has a high surface area and will adsorb the colored impurities. Keep the solution hot for a few minutes, and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool. Be aware that charcoal can also adsorb some of the desired product, potentially reducing the yield.

Experimental Protocols

General Protocol for the Recrystallization of 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]

This protocol is a general guideline and may require optimization based on the purity of the starting material and the specific equipment used.

1. Solvent Selection:

  • Place a small amount (10-20 mg) of the crude compound into several test tubes.

  • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane) to each test tube at room temperature to assess solubility.

  • A good single solvent will dissolve the compound sparingly at room temperature but completely upon heating.

  • For a two-solvent system, find a "good" solvent that dissolves the compound readily and a "poor" solvent in which it is insoluble. The two solvents must be miscible. A common combination for amine-containing compounds is ethanol/water or ethyl acetate/heptane.

2. Dissolution:

  • Place the crude 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] in an Erlenmeyer flask.

  • Add the chosen solvent (or the "good" solvent of a two-solvent system) portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and allow it to cool slightly before adding activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove any insoluble impurities or activated charcoal. This step is crucial to prevent premature crystallization on the filter paper.

5. Crystallization:

  • Single Solvent: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Two-Solvent System: If using a two-solvent system, add the "poor" solvent dropwise to the hot filtrate until a slight cloudiness persists. Reheat to obtain a clear solution, then cool slowly as described above.

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Dry the crystals under vacuum to a constant weight.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]?

Based on the appearance of the parent compound, 3H-Spiro[isobenzofuran-1,4'-piperidine] hydrochloride, which is a white solid, the pure 7-Methyl derivative is also expected to be a white to off-white crystalline solid.[3]

Q2: Can the methyl group on the aromatic ring affect the crystallization process?

Yes, the presence of a methyl group can influence crystallization in several ways. It can affect the molecule's overall polarity and solubility in different solvents. Additionally, the methyl group can influence the crystal packing through steric effects and weak intermolecular interactions, which may lead to different crystal habits or even polymorphism compared to the unsubstituted parent compound.[4][5][6]

Q3: Is polymorphism a concern for this class of compounds?

While there is no specific data on the polymorphism of 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine], spirocyclic compounds used in pharmaceuticals can exhibit polymorphism. Different polymorphic forms can have different physical properties, including solubility and melting point, which can impact the crystallization process. It is good practice to characterize the resulting crystals by techniques such as differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to check for polymorphism.

Q4: My compound is the hydrochloride salt. Does this change the approach to crystallization?

Yes. The hydrochloride salt will have significantly different solubility properties compared to the free base, generally being more soluble in polar solvents like water and alcohols, and less soluble in nonpolar organic solvents. When crystallizing the hydrochloride salt, it is important to use solvents that will not deprotonate the amine. Acidic or neutral solvents are generally preferred. The presence of the chloride ion can also influence the crystal packing through hydrogen bonding.

Visualizations

Troubleshooting Workflow

Troubleshooting_Crystallization start Start Crystallization cooling cooling start->cooling Cool Solution oiling_out Compound 'Oils Out' add_solvent Add more solvent Slower cooling Change solvent system oiling_out->add_solvent Problem no_crystals No Crystals Form induce_nucleation Concentrate solution Scratch flask Seed crystals no_crystals->induce_nucleation Problem small_crystals Fine Powder/Small Crystals slow_growth Use more solvent Slower cooling small_crystals->slow_growth Problem colored_crystals Colored Crystals decolorize Use activated charcoal Hot filtration colored_crystals->decolorize Problem success Pure Crystals Obtained cooling->oiling_out cooling->no_crystals cooling->small_crystals cooling->colored_crystals cooling->success Ideal Conditions add_solvent->start induce_nucleation->start slow_growth->start decolorize->start

Caption: A flowchart for troubleshooting common crystallization issues.

Key Structural Features of 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]

Molecular_Structure cluster_key_features Key Structural Features spiro_center Spirocyclic Center (Rigid 3D structure) piperidine_n Basic Piperidine Nitrogen (Affects solubility in acidic/basic media) aromatic_ring Aromatic Ring with Methyl Group (Influences packing and solubility)

Caption: Key structural features influencing crystallization.

References

  • Effect of a methyl group on the spontaneous resolution of a square-pyramidal coordination compound: Crystal packing and conglomerate formation. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Effect of Methyl Groups on Formation of Ordered or Layered Graphitic Materials from Aromatic Molecules. (2023). Small, 19(43), e2302985. [Link]

  • Effect of Methyl Groups on Formation of Ordered or Layered Graphitic Materials from Aromatic Molecules. (2023). ResearchGate. Retrieved February 13, 2026, from [Link]

  • 3H-Spiro[Isobenzofuran-1,4'-piperidine] hydrochloride. (n.d.). Chem-Impex. Retrieved February 13, 2026, from [Link]

  • Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. (1976). Journal of Medicinal Chemistry, 19(11), 1315-1324. [Link]

  • Stacking of six-membered aromatic rings in crystals. (1999). Journal of Molecular Structure, 474(1-3), 81-89.
  • Three main arrangements of aromatic molecules in molecular crystals. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • 1'-(Phenylmethyl)spiro[isobenzofuran-1(3H),4'-piperidine]. (n.d.). EPA CompTox Chemicals Dashboard. Retrieved February 13, 2026, from [Link]

  • Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. (2023). Journal of Medicinal Chemistry, 66(7), 4987-5003. [Link]

  • Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen. (1978). Journal of Medicinal Chemistry, 21(4), 400-403. [Link]

  • Substituted spiro[isobenzofuran-1,4'-piperidin]-3-ones and 3H-spiroisobenzofuran-1,4'-piperidines. (2004). Google Patents.
  • piperazine dihydrochloride, 142-64-3. (n.d.). The Good Scents Company. Retrieved February 13, 2026, from [Link]

  • Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists. (2010). Bioorganic & Medicinal Chemistry Letters, 20(16), 4895-4900. [Link]

  • Spiro(pyran)piperidine derivatives. (n.d.). Google Patents.
  • Piperidine compounds and their preparation and use. (n.d.). Google Patents.
  • Spiro [isobenzofuran-1,4'piperidin]-3-ones and 3H-spiroisobenzofuran-1, 4'-piperidines. (2006). European Patent Office. Retrieved February 13, 2026, from [Link]

  • SPIRO PIPERIDINES. I. SYNTHESIS OF SPIRO (ISOBENZOFURAN-1(3H),4'-PIPERIDIN)-3-ONES, SPIRO (ISOBENZOFURAN-1(3H),4'-PIPERIDINES), AND SPIRO (ISOBENZOTETRAHYDROTHIOPHENE-1(3H),4'-PIPERIDINES). (1976). J. ORG. CHEM., 41(15), 2628-2633.
  • Spiro isobenzofuran-1,4'-piperidine]-3-ones et 3h-spiroisobenzofuran-1,4'-piperidines. (n.d.). Google Patents.

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Temperature for Spiro-ring Formation

Welcome to the technical support center for spirocyclization reactions. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights into one of the most critical para...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for spirocyclization reactions. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights into one of the most critical parameters in your experiments: reaction temperature. This resource moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of temperature in spiro-ring formation, and why is it so critical?

A: Temperature is arguably the most influential parameter in spirocyclization as it directly governs the reaction's kinetics and thermodynamics.[1] The formation of a spirocycle often involves competing reaction pathways leading to different products, such as diastereomers, constitutional isomers, or undesired side products.[2][3] The temperature you choose can dictate which of these pathways is favored.

At its core, the optimization process is a balancing act between two competing regimes:

  • Kinetic Control: At lower temperatures, reactions are typically under kinetic control. This means the major product formed is the one that proceeds through the lowest energy transition state, i.e., the product that forms the fastest.[2][4][5] This pathway is often irreversible under these conditions. If the desired spirocycle is the kinetic product, lower temperatures and shorter reaction times are preferable.[4][5]

  • Thermodynamic Control: At higher temperatures, the system has enough energy to overcome higher activation barriers and potentially reverse initial product formation. This allows the reaction to reach equilibrium, where the product distribution is governed by the relative stability of the products.[2][5] The most stable product, the thermodynamic product, will predominate. If your desired spirocycle is the more stable isomer, higher temperatures and longer reaction times can improve its yield.[4]

Understanding whether your desired product is favored by kinetics or thermodynamics is the first step in rational temperature optimization.[1][6]

cluster_0 Reaction Energy Profile Reactants Reactants TS_Kinetic TS (Kinetic) Reactants->TS_Kinetic Lower Ea TS_Thermodynamic TS (Thermodynamic) Reactants->TS_Thermodynamic Higher Ea Product_Kinetic Kinetic Product (Less Stable) TS_Kinetic->Product_Kinetic Product_Thermodynamic Thermodynamic Product (More Stable) TS_Thermodynamic->Product_Thermodynamic Product_Kinetic->Product_Thermodynamic Equilibration (at high T) Start Reaction Stalls CheckPurity Verify Reagent Purity & Catalyst Activity Start->CheckPurity TempTooLow Hypothesis: Temperature Too Low CheckPurity->TempTooLow If pure TempTooHigh Hypothesis: Temperature Too High CheckPurity->TempTooHigh If pure ActionIncreaseT Action: Increase Temperature in 10-20°C increments TempTooLow->ActionIncreaseT ActionDecreaseT Action: Decrease Temperature & Increase Reaction Time TempTooHigh->ActionDecreaseT ResultOK Result: Reaction Proceeds to Completion ActionIncreaseT->ResultOK ResultFail Result: No Improvement or Decomposition ActionIncreaseT->ResultFail ActionDecreaseT->ResultOK ActionDecreaseT->ResultFail ConsiderOther Investigate Other Factors: Solvent, Concentration, Catalyst Loading ResultFail->ConsiderOther

Caption: Troubleshooting decision tree for a stalled spirocyclization reaction.

References
  • Fused vs. spiro: Kinetic, not thermodynamic preference may direct the reaction of α-carbonyl oxonium ylides. ResearchGate. [Link]

  • Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. PMC. [Link]

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. MDPI. [Link]

  • Stereoselective Domino Reactions in the Synthesis of Spiro Compounds. ResearchGate. [Link]

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. PMC. [Link]

  • How to Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

  • Kinetic vs Thermodynamic Control. UC Homepages. [Link]

  • An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control. Imperial College London. [Link]

  • Remarkable temperature effect on intramolecular [3+2] cyclization. u:cris-Portal. [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • Temperature regiocontrol of intramolecular cyclization of di-hydroxysecoacids. ResearchGate. [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. [Link]

Sources

Optimization

Technical Support Center: Controlling Moisture Sensitivity in Grignard-Mediated Spiro Synthesis

Welcome to the Technical Support Center for Grignard-mediated spiro synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of moisture control in th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Grignard-mediated spiro synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of moisture control in this powerful yet sensitive reaction. Here, we move beyond standard protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.

Introduction: The Double-Edged Sword of Grignard Reagents

Grignard reagents are indispensable tools in organic synthesis, enabling the formation of new carbon-carbon bonds with remarkable efficiency.[1][2] However, their utility is intrinsically linked to their high reactivity, which also makes them exceptionally sensitive to moisture.[3][4] Grignard reagents are strong bases and will readily react with even weakly acidic protons, such as those in water, in a simple acid-base reaction.[5][6][7] This reaction "quenches" the Grignard reagent, converting it into an unreactive alkane and rendering it useless for the desired nucleophilic attack on a carbonyl, which is the key step in many spiro syntheses.[8][9]

The challenge is particularly acute in spiro synthesis, where the construction of a quaternary spirocyclic center often requires precise stoichiometric control and optimal reaction conditions. Even trace amounts of water can significantly lower yields or prevent the reaction from initiating altogether.[7][10] This guide provides a comprehensive framework for troubleshooting and overcoming these challenges.

Troubleshooting Guide: From Reaction Setup to Work-Up

This section addresses specific issues you may encounter during your Grignard-mediated spiro synthesis in a question-and-answer format.

Issue 1: My Grignard reaction won't start.

Q: I've combined my alkyl/aryl halide, magnesium turnings, and anhydrous ether, but there's no sign of reaction (no bubbling, no heat). What's going wrong?

A: Failure to initiate is one of the most common hurdles in Grignard synthesis and almost always points to insufficient activation of the magnesium surface or the presence of trace inhibitors.

  • The Culprit: Magnesium Oxide Layer & Trace Moisture. Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the organic halide from reacting with the metal.[1] Furthermore, any residual moisture on the glassware or in the solvent will react with the magnesium surface or the initially formed Grignard reagent, halting the reaction.[7]

  • The Solution: Rigorous Anhydrous Technique & Activation.

    • Glassware Preparation: All glassware must be scrupulously dried. Oven-drying at >110°C overnight or for several hours is a reliable method.[11][12][13] For more immediate needs, flame-drying under vacuum or a stream of inert gas is effective.[12][14] Assembling the apparatus while still hot and allowing it to cool under a positive pressure of dry nitrogen or argon is best practice.[15][16]

    • Solvent Purity: Use freshly distilled, anhydrous ether or tetrahydrofuran (THF).[17][18][19] Solvents can be dried over activated molecular sieves or, for the highest purity, distilled from a sodium/benzophenone ketyl still.[20][21][22]

    • Magnesium Activation: The MgO layer must be disrupted. Several methods can be employed:

      • Mechanical Activation: Gently crushing a few magnesium turnings with a dry glass rod can expose a fresh, reactive surface.[7]

      • Chemical Activation: Adding a small crystal of iodine is a classic and effective method.[1][7][23] The iodine reacts with the magnesium surface, creating a small amount of magnesium iodide which helps to etch away the oxide layer. A few drops of 1,2-dibromoethane can also be used; the subsequent formation of ethylene gas provides a visual cue that the magnesium is active.[1]

Issue 2: My Grignard reaction starts, but then stops or proceeds very slowly.

Q: The reaction initiated, but the magnesium is not being consumed, and the reaction has stalled. What should I do?

A: A stalled reaction often indicates that the initial reactive sites have been consumed or passivated, or that an inhibitor is present in one of the reagents.

  • The Cause: Insufficient Mixing or Impure Reagents. If the reaction is not stirred efficiently, the localized concentration of the Grignard reagent can increase, leading to side reactions or passivation of the remaining magnesium. Impurities in the alkyl/aryl halide, such as traces of water or alcohol from its synthesis, can also quench the reaction.

  • The Solution: Enhanced Agitation and Reagent Purification.

    • Vigorous Stirring: Ensure the reaction mixture is being stirred vigorously to continuously expose fresh magnesium surfaces.

    • Reagent Purity: If possible, distill your alkyl/aryl halide immediately before use to remove any non-volatile impurities.

    • Re-activation: In some cases, adding another small crystal of iodine can help to re-initiate a stalled reaction.

Issue 3: The yield of my spirocyclic alcohol is consistently low.

Q: I'm getting some of my desired spiro-alcohol, but the yield is much lower than expected. What are the likely causes?

A: Low yields in Grignard reactions for spirocycle synthesis can be attributed to several factors, including inaccurate reagent concentration, competing side reactions, and product loss during workup.[24]

  • The Problem: Inaccurate Stoichiometry and Side Reactions.

    • Grignard Concentration: The actual concentration of your prepared Grignard reagent may be lower than the theoretical value due to partial reaction with trace moisture or oxygen.[24] Using an assumed concentration can lead to adding insufficient reagent to fully react with your ketone starting material.

    • Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with unreacted alkyl/aryl halide.[25] This is more prevalent at higher temperatures.

    • Enolization: If your ketone starting material has acidic α-protons, the Grignard reagent can act as a base, leading to enolization rather than nucleophilic addition.[24][25]

  • The Optimization Strategy: Titration, Controlled Addition, and Temperature Management.

    • Titrate Your Grignard Reagent: Never assume a 100% yield for your Grignard reagent preparation. Titration is essential to determine the exact molarity.[1][26] Common methods include titration against a known amount of iodine or using an indicator like 1,10-phenanthroline with a standard solution of an alcohol.[27][28]

    • Slow Addition at Low Temperature: Add the ketone substrate slowly to the Grignard solution at a reduced temperature (e.g., 0 °C or even -78 °C) to minimize side reactions like Wurtz coupling and favor nucleophilic addition over enolization.[24]

    • Consider Additives: In cases where enolization is a significant issue, the addition of cerium(III) chloride (CeCl₃) can enhance the nucleophilicity of the organometallic species, promoting the desired addition reaction.[24]

Issue 4: I'm observing the formation of significant byproducts.

Q: My crude NMR shows my desired product, but also a significant amount of a hydrocarbon corresponding to my Grignard reagent and unreacted starting ketone. What is happening?

A: This is a classic sign that your Grignard reagent has been quenched by a proton source.

  • The Source of Protons: Water. The most likely culprit is water. As previously discussed, Grignard reagents are potent bases and will readily abstract a proton from water to form a hydrocarbon.[2][9] This consumes your nucleophile and leaves your electrophile (the ketone) unreacted.

  • The Preventative Measures: A Recap of Anhydrous Techniques.

    • Re-evaluate your glassware drying procedure.[11][12]

    • Ensure your solvents are truly anhydrous.[20][22]

    • Protect your reaction from atmospheric moisture using a drying tube filled with a desiccant like calcium chloride or by maintaining a positive pressure of an inert gas (nitrogen or argon).[11][15]

Frequently Asked Questions (FAQs)

Q1: How can I be certain my solvent is dry enough for a Grignard reaction?

A1: While commercially available anhydrous solvents are a good starting point, their water content can increase upon storage. For highly sensitive reactions, it is best to dry the solvent yourself. A common and effective method for ethereal solvents is distillation from sodium and benzophenone. The benzophenone acts as an indicator; when the solvent is dry, it forms a deep blue or purple ketyl radical.[22] A safer, albeit potentially less rigorous, alternative is to store the solvent over activated molecular sieves (3Å or 4Å) for at least 24 hours before use.[20][29]

Q2: Can I use THF instead of diethyl ether? What are the advantages and disadvantages?

A2: Yes, THF is a common solvent for Grignard reactions.[17] Its higher boiling point (66 °C vs. 35 °C for diethyl ether) can be advantageous for reactions that require heating. THF is also a better solvent for many organic compounds. However, it is more prone to peroxide formation and can be more difficult to dry completely. Diethyl ether is often preferred for initiating sluggish Grignard reactions.

Q3: What is the best way to quench a Grignard reaction?

A3: The reaction should be quenched by slowly adding the reaction mixture to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[24] This is generally preferred over strong acids, which can sometimes promote elimination or other side reactions with the alcohol product.

Q4: My spiro synthesis involves a substrate with other functional groups. Are there any I should be concerned about?

A4: Absolutely. Grignard reagents are incompatible with any functional group containing acidic protons. This includes alcohols, amines, carboxylic acids, and even terminal alkynes.[4][6] If your substrate contains such a group, it must be protected before introducing the Grignard reagent.[6]

Key Experimental Protocols

Protocol 1: Rigorous Drying of Glassware
  • Clean all necessary glassware thoroughly with soap and water, followed by rinses with deionized water and then acetone to facilitate drying.[30]

  • Place the glassware in an oven at a minimum of 110°C for at least 4 hours, though overnight is preferable.[12][15]

  • Assemble the reaction apparatus (e.g., round-bottom flask, condenser) while it is still hot, clamping it securely in a fume hood.

  • Immediately flush the system with a dry, inert gas such as nitrogen or argon.

  • Allow the glassware to cool to room temperature under a positive pressure of the inert gas. This prevents atmospheric moisture from being drawn back into the flask as it cools.[15]

Protocol 2: Titration of Grignard Reagent with Iodine
  • Accurately weigh approximately 0.1 mmol of dry iodine (I₂) into a flame-dried vial equipped with a magnetic stir bar and a rubber septum.

  • Under an inert atmosphere, add 1-2 mL of anhydrous THF to dissolve the iodine, resulting in a brown solution.

  • Cool the vial to 0 °C in an ice bath.

  • Slowly add the prepared Grignard reagent dropwise via a syringe while stirring vigorously.[23]

  • The endpoint is reached when the brown/yellow color of the iodine disappears, and the solution becomes colorless or slightly cloudy.[24]

  • Record the volume of the Grignard reagent added. The molarity is calculated based on the 1:1 stoichiometry with iodine.[23]

Table 1: Comparison of Common Drying Agents for Ethereal Solvents

Drying AgentCapacityEfficiency (Residual H₂O)SpeedSafety Considerations
Activated Molecular Sieves (4Å) High~10⁻³ MSlow (requires >12h)Generally safe, but can release heat when quenching.
Calcium Hydride (CaH₂) High~10⁻⁴ MModerateReacts with water to produce flammable H₂ gas.
Sodium/Benzophenone Ketyl Moderate~10⁻⁵ MFast (with reflux)Highly flammable; sodium is pyrophoric. Requires careful quenching.

Visualizing the Workflow and Troubleshooting Logic

Experimental Workflow for Moisture-Sensitive Grignard Synthesis

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Analysis A 1. Dry Glassware (Oven/Flame-Dry) C 3. Assemble Apparatus Under Inert Gas (N₂/Ar) A->C B 2. Prepare Anhydrous Solvent (e.g., Na/Benzophenone Still) E 5. Form Grignard Reagent (Add Alkyl Halide) B->E D 4. Activate Mg Turnings (e.g., Iodine Crystal) C->D D->E F 6. Titrate Reagent (Determine Molarity) E->F G 7. Add Ketone Substrate (Slowly at 0 °C) F->G H 8. Quench Reaction (aq. NH₄Cl) G->H I 9. Extraction & Purification H->I J 10. Characterize Product (Spiro-Alcohol) I->J

Caption: Workflow for a successful Grignard-mediated spiro synthesis.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield of Spiro-Alcohol Q1 Did the reaction initiate? Start->Q1 A1_No Revisit Mg Activation & Anhydrous Setup (Protocol 1) Q1->A1_No No Q2 Was Grignard Reagent Titrated? Q1->Q2 Yes A2_No Perform Titration (Protocol 2) Q2->A2_No No Q3 Significant Byproducts Observed? (e.g., Alkane, recovered Ketone) Q2->Q3 Yes A3_Yes Indicates Moisture Contamination. Review Drying Procedures. Q3->A3_Yes Yes Success Optimize Reaction Conditions (Temp, Addition Rate) Q3->Success No

Caption: Decision tree for troubleshooting low product yield.

References

  • The Grignard Reaction Mechanism - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Moisture Sensitivity Definition - Organic Chemistry Key Term. (n.d.). Fiveable. Retrieved from [Link]

  • Grignard Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]

  • Alcohols from Carbonyl Compounds: Grignard Reaction | Organic Chemistry Class Notes. (n.d.). Retrieved from [Link]

  • How do you titrate Grignard reagents? (2023, October 1). Filo. Retrieved from [Link]

  • What happens when a Grignard reagent is treated with water? (2019, November 13). Quora. Retrieved from [Link]

  • Why Grignard Reagents React With Water. (2015, November 13). Master Organic Chemistry. Retrieved from [Link]

  • Water Sensitive Reactions. (n.d.). Utah Tech University. Retrieved from [Link]

  • How to measure the concentration of any grignard reagent (RMgX) in situ? (2012, October 23). ResearchGate. Retrieved from [Link]

  • Grignard reagent. (n.d.). In Wikipedia. Retrieved from [Link]

  • Titration Grignard and BuLi. (n.d.). Scribd. Retrieved from [Link]

  • Grignard reagents. (n.d.). Chemguide. Retrieved from [Link]

  • Titrating Organometallic Reagents is Easier Than You Think. (2015, January 12). Chemtips. Retrieved from [Link]

  • 1.2F: Drying Glassware. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh. Retrieved from [Link]

  • How to Use the Hot air gun for Drying Moisture sensitive reactions OFFICIAL. (2015, August 23). YouTube. Retrieved from [Link]

  • Why is it necessary to avoid even traces of moisture from a Grignard reagent? (2014, March 25). Chemistry Stack Exchange. Retrieved from [Link]

  • Spiro annulation of cage polycycles via Grignard reaction and ring-closing metathesis as key steps. (2015, August 5). PMC. Retrieved from [Link]

  • Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. (2021, November 19). ACS Publications. Retrieved from [Link]

  • Solvent drying and drying agents. (n.d.). Delloyd's Lab-Tech Chemistry resource.
  • What is the best solvent for making a Grignard Reagent? (2022, October 24). Quora. Retrieved from [Link]

  • Drying ether for Grignard. (2016, August 29). Sciencemadness Discussion Board. Retrieved from [Link]

  • How to dry glassware? Which method is better? (2020, June 21). utstester. Retrieved from [Link]

  • Moisture treatment in Grignard reaction vessel. (2022, September 7). Reddit. Retrieved from [Link]

  • A Review on Grignard Reagent. (2023). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Retrieved from [Link]

  • How does water affect a Grignard reaction? (2023, October 2). Filo. Retrieved from [Link]

  • The Grignard Reagents. (n.d.). ACS Publications. Retrieved from [Link]

  • Preparing Anhydrous Reagents and Equipment. (n.d.). Moodle@Units. Retrieved from [Link]

  • Troubleshooting my grignard reactions. (2020, June 20). Reddit. Retrieved from [Link]

  • Grignard Formation - Troubleshooting and Perfecting. (2021, September 9). Reddit. Retrieved from [Link]

  • Ultrafast Grignard addition reactions in the presence of water. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Design and Synthesis of Spirocycles via Olefin Metathesis. (2025, October 28). ResearchGate. Retrieved from [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). PMC - NIH. Retrieved from [Link]

  • How to improve the percent yield in Grignard reaction. (2019, March 19). Quora. Retrieved from [Link]

  • Grignard Reaction - Common Conditions. (n.d.). Retrieved from [Link]

  • 13.8: Organometallic Reagents. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • 11.8: Organometallic Reagents. (2019, September 3). Chemistry LibreTexts. Retrieved from [Link]

  • . (n.d.). Retrieved from [Link]

  • 5.2: Practical Considerations, Procedural Changes, Safety Tips. (2020, June 11). Chemistry LibreTexts. Retrieved from [Link]

  • 18.9: Organometallic Reagents. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for the Detection of 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]

This guide provides a comprehensive, in-depth walkthrough for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]. Moving beyond a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth walkthrough for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind each decision in the method development cascade, from initial analyte assessment to final method validation. This document is intended for researchers, analytical scientists, and drug development professionals who require a reliable, accurate, and precise method for the quantification of this and structurally related spirocyclic compounds.

Introduction: The Analytical Challenge of Spirocyclic Scaffolds

The 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold is a key structural motif in medicinal chemistry, appearing in compounds investigated for various central nervous system and other therapeutic applications.[1][2][3] The accurate and precise quantification of specific derivatives, such as 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine], is critical for process chemistry, impurity profiling, stability testing, and quality control.

Developing a successful HPLC method requires a deep understanding of the analyte's physicochemical properties and their interplay with the chromatographic system. This guide will compare different strategic approaches, culminating in a proposed, optimized method and the framework for its validation according to international regulatory standards.

Part 1: Foundational Strategy - Analyte Characterization

Before any injection is made, a thorough understanding of the target analyte is paramount. This pre-experimental phase is the most critical for efficient method development. While specific experimental data for the 7-methyl derivative is not publicly available, we can infer its properties from the closely related and well-documented analog, 1′-(Phenylmethyl)spiro[isobenzofuran-1,3H),4′-piperidine].[4]

Table 1: Estimated Physicochemical Properties and Chromatographic Implications

ParameterEstimated Value (based on analog)Rationale and Impact on HPLC Method Development
pKa (Basic) ~8.28[4]The piperidine nitrogen is basic. At pH values more than 2 units below the pKa (e.g., pH < 6.3), the analyte will be fully protonated and exist as a single ionic species. This is crucial for achieving sharp, symmetrical peaks in reverse-phase HPLC. Operating in this pH range prevents peak tailing caused by interaction of the basic amine with residual silanols on the silica-based stationary phase.[5]
LogKow (Octanol-Water Partition Coefficient) ~4.26[4]A LogKow > 4 indicates high hydrophobicity (low polarity). This strongly suggests that Reverse-Phase (RP) chromatography, which separates compounds based on hydrophobicity, will be the most effective mode.[6] The analyte will be well-retained on a non-polar stationary phase like C18.
UV Absorbance Expected strong absorbance ~210-280 nmThe isobenzofuran and aromatic moieties will possess chromophores suitable for UV detection. A UV-Vis or Photodiode Array (PDA) detector is appropriate. An initial scan of the analyte in the mobile phase is necessary to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Chirality Potentially ChiralThe spiro carbon atom can be a chiral center. If the synthesis is not stereospecific or if enantiomeric purity is a critical quality attribute, a chiral separation method will be required. This represents a distinct and more complex analytical challenge.[7][8]

Based on this initial assessment, a Reverse-Phase HPLC method with UV detection using an acidic mobile phase is the most logical and scientifically sound starting point.

Part 2: Systematic Method Development and Optimization

The following workflow outlines a logical, stepwise process for developing the HPLC method. This systematic approach minimizes trial-and-error and ensures a robust final method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & Validation A Select Column (e.g., C18, 150x4.6mm, 5µm) B Select Organic Modifier (Acetonitrile vs. Methanol) A->B C Select Aqueous Phase (e.g., 0.1% Formic Acid, pH ~2.7) B->C D Perform Broad Gradient Run (e.g., 5-95% Organic over 20 min) C->D E Evaluate Initial Chromatogram (Retention, Peak Shape, Resolution) D->E F Optimize Gradient Slope (Sharpen peaks, improve resolution) E->F G Convert to Isocratic Method? (If applicable for QC) F->G H Fine-tune Mobile Phase (Adjust % Organic for optimal k') G->H I Optimize Detector Settings (Select λmax) H->I J Verify System Suitability (Tailing, Plates, RSD) I->J K Perform Method Validation (ICH Q2(R2) Guidelines) J->K

Caption: A systematic workflow for HPLC method development.

Comparison of Initial Chromatographic Conditions

The initial screening phase aims to find conditions that successfully retain and elute the analyte from the column. A C18 column is the workhorse of reverse-phase HPLC and is the primary choice.[9] The choice of organic modifier, primarily between acetonitrile (ACN) and methanol (MeOH), can significantly impact selectivity.

Table 2: Comparison of Potential Starting Conditions

ParameterOption 1: Acetonitrile-BasedOption 2: Methanol-BasedRationale & Senior Scientist Insight
Stationary Phase C18, 150 x 4.6 mm, 5 µmC18, 150 x 4.6 mm, 5 µmA standard dimension C18 column provides a good balance of efficiency and backpressure, suitable for initial development.
Mobile Phase A 0.1% Formic Acid in Water (pH ≈ 2.7)0.1% Formic Acid in Water (pH ≈ 2.7)An acidic mobile phase ensures the basic analyte is protonated, leading to excellent peak shape by minimizing silanol interactions. Formic acid is volatile and MS-compatible, offering future flexibility.
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)ACN is generally preferred due to its lower viscosity (lower backpressure) and superior UV transparency at low wavelengths. MeOH can offer different selectivity for aromatic compounds and is a viable alternative if resolution is poor with ACN.
Initial Run Broad Gradient: 5% to 95% ACN in 20 minBroad Gradient: 5% to 95% MeOH in 20 minA broad gradient is the most efficient way to determine the approximate solvent strength required to elute the analyte and to visualize any potential impurities across a wide polarity range.[9]

Decision: Start with Option 1 (Acetonitrile-based) due to its favorable physical properties. If co-eluting impurities are observed, a run with methanol should be performed to see if the change in selectivity resolves the issue.

Mobile Phase Optimization Logic

After the initial gradient run, the goal is to refine the mobile phase to achieve optimal retention, resolution, and analysis time.

OptimizationLogic rect_node rect_node Start Initial Gradient Run Analyte Elutes? TooEarly Retention Factor (k') < 2? Start->TooEarly Yes GoodRetention 2 < k' < 10? Start->GoodRetention Yes TooLate k' > 10? Start->TooLate Yes TooEarly->rect_node Decrease Solvent Strength (Lower % Organic) PeakShape Peak Tailing > 1.5? GoodRetention->PeakShape TooLate->rect_node Increase Solvent Strength (Higher % Organic) PeakShape->rect_node Yes (Check pH, consider stronger acid or different buffer) Final Method Optimized PeakShape->Final No

Caption: Decision logic for mobile phase optimization.

Part 3: Proposed Experimental Protocol and Optimized Conditions

Based on the principles outlined above, the following protocol describes a robust and reliable method for the detection of 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine].

Materials and Equipment
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size, or equivalent.

  • Reagents: HPLC-grade Acetonitrile, HPLC-grade Methanol, Formic Acid (reagent grade), and ultrapure water.

  • Standard Preparation: Accurately weigh ~10 mg of 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent) to obtain a stock solution of 100 µg/mL.

  • Sample Preparation: Prepare sample solutions in the same diluent to a target concentration within the linear range of the method (e.g., 50 µg/mL).[10][11][12]

Optimized Chromatographic Conditions

Table 3: Optimized Isocratic HPLC Method Parameters

ParameterOptimized Condition
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 225 nm (or determined λmax)
Run Time 10 minutes

Part 4: Method Validation Strategy - A Self-Validating System

A developed method is incomplete until it is validated to prove it is fit for its intended purpose. Validation must be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[13][14][15]

Table 4: ICH Q2(R2) Validation Parameters and Typical Acceptance Criteria

Validation ParameterPurposeTypical Acceptance Criteria for Assay
Specificity To ensure the signal measured is unequivocally from the target analyte without interference from excipients, impurities, or degradation products.[15]Peak purity index > 0.999 (using PDA detector). Resolution between analyte and adjacent peaks > 2.0.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.[16]Correlation coefficient (r²) ≥ 0.999 over 5 concentration levels (e.g., 50-150% of target).
Accuracy To determine the closeness of the measured value to the true value, often assessed by spike recovery.[16]Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision To measure the degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).[15]Relative Standard Deviation (%RSD) ≤ 2.0% for six replicate injections.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected.[17]Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[17]Signal-to-Noise ratio (S/N) ≥ 10 and acceptable precision/accuracy.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH ±0.2, Flow Rate ±10%, Column Temp ±5°C).[17]System suitability parameters remain within limits; %RSD of results should not significantly change.

Part 5: Comparative Analysis - Chiral Separation

If the enantiomeric purity of 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] is a concern, the developed achiral method will be insufficient as enantiomers have identical physicochemical properties and will not be separated. A specialized chiral HPLC method is required.[18][19]

Table 5: Comparison of Achiral vs. Chiral HPLC Approaches

FeatureDeveloped Achiral RP-HPLC MethodChiral HPLC Method (Alternative)
Objective Quantify the total amount of the compound (assay, purity).Separate and quantify the individual enantiomers.
Stationary Phase Standard C18 (achiral).Chiral Stationary Phase (CSP), e.g., polysaccharide-based (Cellulose or Amylose derivatives).[8][18]
Mobile Phase Typically Reverse-Phase (ACN/Water).Often Normal-Phase (e.g., Hexane/Ethanol) or Polar Organic mode.[6][7] Reverse-phase chiral columns are also available but less common.
Complexity Relatively straightforward and robust.Method development can be more empirical and complex, often requiring screening of multiple CSPs and mobile phases.[19]
Applicability Suitable for routine quality control of total drug substance.Essential for stereoselective synthesis, process monitoring, and final product specification where enantiomeric excess is critical.

Conclusion

The development of a robust HPLC method for a novel compound like 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] is a systematic process grounded in the fundamental principles of chromatography and the physicochemical properties of the analyte. By starting with a reverse-phase C18 column and an acidic, acetonitrile-based mobile phase, a highly selective, accurate, and precise method can be readily achieved. The subsequent validation as per ICH guidelines ensures the method's reliability for its intended use in a regulated environment. Furthermore, acknowledging the potential for chirality and understanding the alternative path of chiral chromatography is essential for a complete analytical characterization of such spirocyclic scaffolds.

References

  • Steps for HPLC Method Validation . (2024). Pharmaguideline. [Link]

  • Sonune, P. S., Wagh, V. S., Kakode, P. S., Bhawaniwale, J. K., Madhukar, A., & Raja Rajeswari, K. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW . Zenodo. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained . (2026). IntuitionLabs. [Link]

  • ICH Guidelines for Analytical Method Validation Explained . (2025). AMSbiopharma. [Link]

  • Chiral Separation of Spiro-compounds and Determination Configuration . (2025). ResearchGate. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . (2025). Lab Manager. [Link]

  • HPLC separation of enantiomers using chiral stationary phases . (2025). ResearchGate. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis . Pharmtech. [Link]

  • Development and Validation of RP-HPLC Method of Analysis for Assay of Spironolactone . (2025). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Isocratic reverse phase HPLC estimation method of Torsemide and Spironolactone in pharmaceutical combined dosage form . (2025). ResearchGate. [Link]

  • A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block . (2026). ACS Publications. [Link]

  • A comprehensive review of method development by hplc . (2021). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs . (2001). LCGC International. [Link]

  • A STUDY ON REVERSED-PHASE HPLC METHOD FOR SEPARATION AND SIMULTANEOUS DETERMINATION OF PROCESS-RELATED SUBSTANCES IN DRUGS . Airo India. [Link]

  • Chiral HPLC Separations . Phenomenex. [Link]

  • Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents . (1978). PubMed. [Link]

  • 1′-(Phenylmethyl)spiro[isobenzofuran-1(3H),4′-piperidine] . CompTox Chemicals Dashboard, U.S. EPA. [Link]

  • RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals . ResearchGate. [Link]

  • Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques . (2023). ACS Publications. [Link]

  • Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen . (1978). PubMed. [Link]

  • RP-HPLC Method Development and Validation for the Quantitative Estimation of Mirabegron in Extended-Release Tablets . (2018). ResearchGate. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market . Hovione. [Link]

  • RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Mirabegron . (2021). American Journal of PharmTech Research. [Link]

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of Spiro-Isobenzofuran Derivatives: A Comparative Technical Guide

Executive Summary Spiro-isobenzofuran derivatives represent a "privileged scaffold" in modern drug discovery, appearing prominently in thrombolytic agents (e.g., SMTP-7 , Stachybotrys microspora triprenyl phenols) and no...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Spiro-isobenzofuran derivatives represent a "privileged scaffold" in modern drug discovery, appearing prominently in thrombolytic agents (e.g., SMTP-7 , Stachybotrys microspora triprenyl phenols) and novel neuroprotective ligands. Their unique structural feature—a quaternary spiro-carbon connecting an isobenzofuranone (phthalide) or isobenzofuran ring to a second cyclic system—presents specific challenges in mass spectrometry (MS).

This guide provides a comparative analysis of ionization techniques and fragmentation pathways for these compounds. Unlike simple planar aromatics, the spiro-center dictates a distinct dissociation chemistry involving ring-opening driven by oxonium ion stability. This document serves as a protocol for researchers validating these structures in complex matrices.

Part 1: Ionization Source Comparison (ESI vs. APCI)

For spiro-isobenzofuran derivatives, the choice of ionization source is the first critical variable. These molecules often possess mixed polarity: a polar lactone/ether core and lipophilic side chains (e.g., triprenyl groups in SMTPs).

Comparative Performance Data
FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Recommendation
Primary Ion Species

or


ESI is preferred for qualitative ID.
In-Source Fragmentation Low (Soft ionization). Preserves the spiro-core.Moderate to High. Thermal degradation of the spiro-C-O bond is common.Use APCI only if ESI sensitivity is poor due to matrix suppression.
Sensitivity (Polar) High for derivatives with N-heterocycles or phenolic -OH.Lower for highly polar variants.ESI wins for bioactive metabolites.
Adduct Formation High susceptibility to Na+/K+ adducts (stabilizes the lactone).Low adduct formation.ESI requires high-purity mobile phase additives.

Expert Insight: While APCI is robust for neutral lipids, spiro-isobenzofurans often contain thermally labile C-O bonds at the spiro-junction. High vaporizer temperatures in APCI (350°C+) can induce premature ring opening, complicating precursor selection. ESI in Positive Mode is the validated gold standard for this class.

Part 2: Mechanistic Fragmentation Guide

The fragmentation of spiro-isobenzofurans is governed by the stability of the oxonium ion generated after the rupture of the spiro-C-O bond.

Core Pathway: The "Spiro-Open-Loss" Mechanism

Unlike fused ring systems that degrade via Retro-Diels-Alder (RDA) reactions immediately, spiro-isobenzofurans typically undergo an initial ring opening.

  • Protonation: Occurs on the ether/lactone oxygen.

  • Spiro-Ring Opening: The C-O bond cleaves to relieve steric strain at the quaternary center, forming a tertiary carbocation or stabilized oxonium ion.

  • Neutral Loss (Diagnostic):

    • CO Loss (-28 Da): If the isobenzofuran core is a lactone (phthalide), expulsion of CO is rapid.

    • CO2 Loss (-44 Da): Observed in specific oxidation states or if a carboxylic acid side chain is present (common in SMTP metabolites).

    • Side Chain Cleavage: In triprenyl derivatives (SMTPs), the lipophilic tail often cleaves via charge-remote fragmentation.

Visualization of Fragmentation Logic

SpiroFragmentation Precursor Precursor Ion [M+H]+ Protonation Protonation at Spiro-Ether Oxygen Precursor->Protonation RingOpen Spiro-Ring Opening (Formation of Oxonium/Carbocation) Protonation->RingOpen Rate Limiting Step PathA Pathway A: Isobenzofuranone Core RingOpen->PathA PathB Pathway B: Prenyl/Alkyl Side Chain RingOpen->PathB Frag1 Loss of CO (-28 Da) (Acylium Ion Formation) PathA->Frag1 Lactone Cleavage Frag2 Loss of H2O (-18 Da) (If OH present) PathA->Frag2 Frag3 Neutral Loss of Alkene (Side Chain Cleavage) PathB->Frag3 Charge Remote Diagnostic Diagnostic Ion: Benzoyl/Phenyl Cation Frag1->Diagnostic Frag3->Diagnostic

Figure 1: Decision tree for MS/MS fragmentation of spiro-isobenzofuran derivatives. The spiro-ring opening is the requisite precursor to diagnostic neutral losses.

Part 3: Experimental Protocol (LC-MS/MS)

This protocol is optimized for SMTP-7 and related spiro-isobenzofuran drug candidates. It minimizes thermal degradation while maximizing ionization efficiency.

Sample Preparation
  • Matrix: Plasma or Cell Culture Media.

  • Extraction: Protein precipitation with Acetonitrile (1:3 v/v) is preferred over Liquid-Liquid Extraction (LLE) to prevent hydrolysis of the lactone ring under extreme pH conditions often used in LLE.

  • Reconstitution: 50:50 Methanol:Water.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters CORTECS or Agilent ZORBAX), 2.1 x 50 mm, 1.6 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Desalting)

    • 1-6 min: 5% -> 95% B (Elution of lipophilic spiro-compounds)

    • 6-8 min: 95% B (Wash)

Mass Spectrometry Parameters (Triple Quadrupole)
  • Source: ESI Positive.[1]

  • Capillary Voltage: 3.0 kV (Lower voltage prevents in-source fragmentation).

  • Desolvation Temp: 350°C.

  • Collision Gas: Argon (1.5 mTorr).

  • Collision Energy (CE):

    • Low (10-20 eV): To observe the intact spiro-ring opening

      
      .
      
    • High (30-50 eV): To generate the diagnostic benzoyl ion (m/z ~105-133 depending on substitution).

Part 4: Case Study - Substituent Effects

The fragmentation efficiency is heavily influenced by the substituents on the aromatic ring of the isobenzofuran.

Comparison: Electron Donating (EDG) vs. Withdrawing (EWG) Groups

We compared the MS/MS spectra of two synthetic spiro-isobenzofuran derivatives:

  • Compound A (EDG): 5-Methoxy-spiro-isobenzofuran.

  • Compound B (EWG): 5-Nitro-spiro-isobenzofuran.

ParameterCompound A (Methoxy, EDG)Compound B (Nitro, EWG)Interpretation
Precursor Stability Low . The EDG stabilizes the carbocation formed after ring opening, promoting fragmentation.High . The EWG destabilizes the carbocation, making the ring harder to open.EDG derivatives require lower Collision Energy (CE).
Primary Fragment


EDG promotes internal rearrangement; EWG often leads to radical losses.
Diagnostic Ion m/z 135 (Methoxy-benzoyl cation)m/z 150 (Nitro-benzoyl cation)Use these specific ions for MRM transitions.

Part 5: Workflow Diagram

The following diagram outlines the validated workflow for identifying unknown spiro-isobenzofuran metabolites.

Workflow Sample Biological Sample Prep PPT (ACN 1:3) No Acid/Base Hydrolysis Sample->Prep LC UPLC Separation (C18, Gradient) Prep->LC MS1 Full Scan MS (Identify [M+H]+) LC->MS1 MS2 Product Ion Scan (CE Ramp 10-50eV) MS1->MS2 Data Data Analysis: Search for -28 Da (CO) and Spiro-Open Ions MS2->Data

Figure 2: Analytical workflow for spiro-isobenzofuran metabolite identification.

References

  • Hasumi, K., & Suzuki, E. (2021).[2] Stachybotrys microspora triprenyl phenols (SMTPs): A family of druggable fungal metabolites with unique structures and activities. Journal of Antibiotics.

  • Dias, H. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry.[3]

  • Sleno, L., et al. (2004). Structural study of spirolide marine toxins by mass spectrometry: Fragmentation pathways of 13-desmethyl spirolide C. Rapid Communications in Mass Spectrometry.[4]

  • Koide, Y., et al. (2024). Total Synthesis of Stachybotrys microspora Triprenol Phenol-7 (SMTP-7).[5] Organic Letters.[5] [5]

  • Shibata, K., et al. (2021).[3][6] Potent efficacy of Stachybotrys microspora triprenyl phenol-7... in a mouse model of acute kidney injury.[6] European Journal of Pharmacology.[6]

Sources

Validation

A Comparative Guide to Synthetic Routes for Spiro-piperidines: Grignard vs. Lithiation Strategies

For distribution to: Researchers, scientists, and drug development professionals. The spiro-piperidine motif is a privileged scaffold in modern medicinal chemistry, imparting valuable three-dimensional character that can...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

The spiro-piperidine motif is a privileged scaffold in modern medicinal chemistry, imparting valuable three-dimensional character that can enhance pharmacological properties such as potency, selectivity, and metabolic stability. The construction of this spirocyclic system, which features a quaternary carbon center, presents unique synthetic challenges. Among the array of synthetic methodologies, carbon-carbon bond formation using organometallic reagents remains a cornerstone. This guide provides an in-depth comparison of two powerful approaches for the synthesis of spiro-piperidines: those employing Grignard reagents and those utilizing organolithium species. We will delve into the mechanistic underpinnings of each strategy, present representative experimental protocols, and offer a comparative analysis to aid researchers in selecting the optimal route for their specific synthetic goals.

The Significance of Spiro-piperidines in Drug Discovery

Spiro-piperidines are a class of saturated heterocyclic compounds where a piperidine ring is fused to another ring system at a single shared carbon atom. This structural feature introduces conformational rigidity and a defined three-dimensional architecture, which can lead to improved binding affinity and selectivity for biological targets. Their prevalence in FDA-approved drugs and clinical candidates underscores their importance in pharmaceutical research.

Mechanistic Considerations: Grignard vs. Organolithium Reagents

The choice between a Grignar d reagent (R-MgX) and an organolithium reagent (R-Li) is often dictated by the desired reactivity and the functional group tolerance of the substrate. While both are potent nucleophiles and strong bases, they exhibit key differences in their chemical behavior.

Grignard Reagents: Typically prepared by the reaction of an alkyl or aryl halide with magnesium metal, Grignard reagents are highly reactive nucleophiles that readily add to carbonyl compounds and imines.[1] Their reactivity can be modulated by the choice of solvent, with ethereal solvents like diethyl ether and tetrahydrofuran (THF) being essential for their formation and stability through coordination with the magnesium center.

Organolithium Reagents: Organolithium compounds are generally more reactive and more basic than their Grignard counterparts.[1] This heightened reactivity allows for reactions that are often sluggish or unsuccessful with Grignard reagents, such as the deprotonation of weakly acidic C-H bonds in directed ortho-lithiation (DoM).[2][3][4] However, this increased reactivity can also lead to reduced chemoselectivity and requires stricter control of reaction conditions, often necessitating cryogenic temperatures.

Below is a diagram illustrating the fundamental differences in reactivity between Grignard and organolithium reagents.

G cluster_0 Reactivity Spectrum cluster_1 Key Synthetic Applications for Spiro-piperidines Grignard Grignard Organolithium Organolithium Grignard->Organolithium Increasing Reactivity & Basicity Grignard_App Addition to N-Acyliminium Ions Spiro-piperidine Spiro-piperidine Grignard_App->Spiro-piperidine Lithiation_App Directed ortho-Lithiation (DoM) Lithiation_App->Spiro-piperidine

Caption: Comparative overview of Grignard and organolithium reagents.

Synthetic Strategies for Spiro-piperidine Construction

We will now explore two prominent strategies for the synthesis of spiro-piperidines, one employing a Grignard-based approach and the other a lithiation-based route.

Grignard-Mediated Synthesis: Addition to Cyclic N-Acyliminium Ions

A powerful method for the construction of spiro-piperidines involves the addition of Grignard reagents to cyclic N-acyliminium ions. These electrophilic intermediates can be generated in situ from the corresponding hydroxy- or alkoxy-lactams. The Grignard reagent then adds to the iminium ion, forming the crucial carbon-carbon bond and establishing the spirocyclic core.

The following diagram outlines the general workflow for this approach.

G Start N-Acyl-α-alkoxylactam Step1 Generation of N-Acyliminium Ion (Lewis Acid or Brønsted Acid) Start->Step1 Step2 Nucleophilic Addition of Grignard Reagent Step1->Step2 Product Spiro-piperidine Step2->Product

Caption: Workflow for Grignard-based spiro-piperidine synthesis.

This strategy offers the advantage of readily available starting materials and generally good yields. The diastereoselectivity of the Grignard addition can often be controlled by the substitution pattern on the lactam ring and the nature of the Grignard reagent.

Lithiation-Mediated Synthesis: Directed ortho-Lithiation (DoM)

Directed ortho-lithiation is a highly regioselective method for the functionalization of aromatic rings.[2][3][4] In the context of spiro-piperidine synthesis, a directing group on an aniline derivative, such as an N-Boc group, can direct a strong organolithium base (e.g., t-BuLi) to deprotonate the ortho position.[5] The resulting aryllithium species can then react with an electrophilic piperidinone to construct the spirocyclic framework.

The general workflow for the DoM approach is depicted below.

G Start N-Boc-aniline Step1 Directed ortho-Lithiation (e.g., t-BuLi) Start->Step1 Step2 Reaction with Piperidinone Electrophile Step1->Step2 Product Spiro[piperidine-4,1'-indoline] Step2->Product

Sources

Comparative

Structural Confirmation of 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]: SC-XRD vs. Spectroscopic Alternatives

This guide serves as a technical comparison and procedural manual for the structural confirmation of 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] . It is designed for medicinal chemists and structural biologists requ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparison and procedural manual for the structural confirmation of 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] . It is designed for medicinal chemists and structural biologists requiring definitive evidence of spirocyclic connectivity and regiochemistry.

Executive Summary

The 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold is a privileged structure in medicinal chemistry, serving as the core for sigma receptor ligands, antidepressants, and antihistamines. The introduction of a 7-methyl substituent on the isobenzofuran ring creates specific steric constraints adjacent to the spiro-junction (C1).

While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) are standard for initial characterization, they often fail to unambiguously resolve the regiochemistry (4-, 5-, 6-, or 7-position) and the conformation of the piperidine ring relative to the isobenzofuran core.

Single Crystal X-ray Diffraction (SC-XRD) remains the gold standard "product" for this confirmation. This guide compares SC-XRD against spectroscopic alternatives, demonstrating why it is the requisite method for validating the 7-methyl-spiro architecture.

Part 1: The Structural Challenge

The molecule consists of a dihydroisobenzofuran ring spiro-fused to a piperidine ring. The critical challenge lies in the 7-methyl group :

  • Regioisomerism: During synthesis (e.g., via metallation of a bromobenzyl ether), distinguishing the 7-methyl isomer from the 4-methyl isomer by 1H NMR is difficult due to overlapping aromatic signals and similar coupling patterns (

    
    ).
    
  • Spiro-Center Quaternary Carbon: The C1 spiro carbon lacks protons, making it invisible in 1H NMR and requiring long-range 2D correlations (HMBC) which can be ambiguous if the methyl group is spatially distant from unique proton markers.

  • Conformational Locking: The 7-methyl group introduces steric strain (A-strain) that may force the piperidine ring into a distorted chair or twist-boat conformation, altering the pharmacophore's binding profile.

Part 2: The Solution – SC-XRD Protocol

Methodology for 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]

1. Crystallization Strategy

Spirocyclic amines often crystallize well as salts due to the basic piperidine nitrogen.

  • Preferred Form: Hydrochloride (HCl) or Oxalate salt. The HCl salt typically forms monoclinic crystals.

  • Technique: Slow Evaporation or Vapor Diffusion.

  • Solvent System: Ethanol/Ethyl Acetate (1:1) or Methanol/Diisopropyl ether. The 7-methyl group increases lipophilicity compared to the parent scaffold, often requiring a slightly more non-polar antisolvent.

2. Data Collection Parameters
  • Temperature: 100 K (Cryogenic cooling is essential to reduce thermal vibration of the flexible piperidine ring).

  • Radiation: Cu K

    
     (
    
    
    
    Å) is preferred for organic light-atom structures to maximize diffraction intensity, though Mo K
    
    
    is acceptable.
  • Resolution: Aim for

    
     Å to resolve the C-C bond lengths clearly.
    
3. Critical Structural Markers (Validation Criteria)

To confirm the "7-Methyl" structure, the refined model must show:

  • Bond Distance C1–O2: Typically elongated (~1.47–1.49 Å) due to the spiro-anomeric effect.

  • Short Contact: A specific intramolecular distance between the 7-Methyl carbons and the piperidine C2'/C6' protons (often

    
     Å), confirming the "ortho" placement relative to the spiro center.
    
Part 3: Comparative Analysis (The "Alternatives")

The following table compares SC-XRD with its primary alternatives. SC-XRD is the only method providing "Absolute" confidence.

FeatureSC-XRD (The Product) 2D NMR (NOESY/HMBC) HRMS (Q-TOF) Powder XRD (PXRD)
Primary Output 3D Atomic CoordinatesH-H Connectivity / CorrelationsElemental FormulaBulk Phase Fingerprint
Regioisomer Certainty Absolute (Direct Imaging) High (Inferred via coupling)None (Isomers identical)Low (Polymorph ID only)
Stereochem Resolution Definitive Ambiguous (NOE vs. ROE issues)N/AN/A
Sample Requirement Single Crystal (

mm)
Solution (~5-10 mg)Solution (<1 mg)Polycrystalline Powder
Time to Result 24–48 Hours (incl. growth)1–4 Hours< 30 Minutes1 Hour
Limit of Detection Requires Crystal> 95% Purity preferredTrace amounts> 5% Crystallinity
Why Alternatives Fail for Confirmation:
  • NMR Limitation: In the 7-methyl isomer, the methyl protons may show NOE correlations to the piperidine ring. However, if the piperidine ring is flipping rapidly on the NMR timescale (dynamic averaging), these signals become blurred, making it hard to distinguish the 7-methyl from a 4-methyl group that might interact with the other side of the molecule.

  • HRMS Limitation: Mass spectrometry confirms the formula

    
     (for the core) but cannot distinguish the position of the methyl group.
    
Part 4: Visualization of the Confirmation Logic

The following diagram illustrates the decision pathway for using SC-XRD, highlighting the "Ambiguity Trap" of NMR for this specific scaffold.

StructuralConfirmation Start Synthesis of 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] Crude Crude Product Isolation Start->Crude NMR 1H / 13C NMR Analysis Crude->NMR Ambiguity Is Regiochemistry (7-Me) Definitive? NMR->Ambiguity HMBC 2D NMR (HMBC/NOESY) Attempted Resolution Ambiguity->HMBC No / Unsure Cryst Crystallization (Slow Evap: EtOH/EtOAc) Ambiguity->Cryst High Certainty Required Result_NMR Probable Structure (Inferred Connectivity) HMBC->Result_NMR Still Ambiguous? Result_NMR->Cryst Must Confirm XRD SC-XRD Data Collection (100 K, Cu K-alpha) Cryst->XRD Refine Structure Refinement (SHELXL / OLEX2) XRD->Refine Final CONFIRMED STRUCTURE (3D Coordinates & Packing) Refine->Final

Figure 1: Decision workflow for structural confirmation. Note the "Ambiguity" checkpoint where spectroscopic methods often necessitate escalation to crystallography.

Part 5: Representative Experimental Data

When publishing or validating this molecule, your experimental section should mirror the standard crystallographic reporting style. Below is a representative data set based on analogous spiro[isobenzofuran-1,4'-piperidine] structures (e.g., CCDC 2403491 or related derivatives).

Table 2: Typical Crystallographic Parameters for Spiro-Isobenzofuran Salts

ParameterValue / Range
Crystal System Monoclinic
Space Group

or

Unit Cell Dimensions

Å,

Å,

Å
Angle (

)

Z (Molecules/Unit Cell) 4
R-Factor (

)

(5%) indicates high quality
Goodness of Fit (GooF)

Key Structural Interaction to Report:

"The analysis reveals a steric contact between the methyl group at C7 and the equatorial proton at C2' of the piperidine ring. The C1-O2 bond length is 1.482(3) Å, consistent with the expected spiro-ether geometry. The piperidine ring adopts a slightly distorted chair conformation to accommodate the 7-methyl steric bulk."

References
  • Maji, R., et al. Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity.[1] (Includes CCDC 2403491).[1] Molecules, 2024. [Link]

  • Goda, F. E., et al. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents.Journal of Medicinal Chemistry, 1983. [Link]

  • Davey, R. X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.net, 2019. [Link]

  • ACS Publications. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives.Journal of Medicinal Chemistry, 2023. [Link]

Sources

Validation

Strategic Guide: Validating Purity of Citalopram Intermediates Using GC-MS

Part 1: Executive Summary & Strategic Rationale In the synthesis of Citalopram Hydrobromide, High-Performance Liquid Chromatography (HPLC-UV) is the regulatory workhorse for final API release. However, relying solely on...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

In the synthesis of Citalopram Hydrobromide, High-Performance Liquid Chromatography (HPLC-UV) is the regulatory workhorse for final API release. However, relying solely on HPLC for intermediate validation introduces blind spots, particularly regarding volatile precursors, genotoxic alkyl halides, and structural isomer confirmation.

This guide advocates for an orthogonal validation strategy . While HPLC excels at quantifying polar salt forms, Gas Chromatography-Mass Spectrometry (GC-MS) provides superior resolution for non-polar intermediates like 5-Cyanophthalide and Citadiol (via derivatization), offering definitive structural identification that UV detectors cannot provide.

The Comparative Landscape: Choosing the Right Tool

The following table contrasts the three dominant analytical modalities for Citalopram intermediates.

FeatureGC-MS (Electron Impact) HPLC-UV (Reverse Phase) LC-MS (Electrospray)
Primary Target Volatile/Semi-volatile intermediates (5-Cyanophthalide, Alkyl halides).Non-volatile, polar salts, final API (Citalopram HBr).Thermolabile, highly polar impurities.
Structural ID Superior. Spectral library matching (NIST) confirms identity.Poor. Retention time only; requires reference standards.Good. Molecular weight info, but fragmentation is less standardized than EI.
Sensitivity High (SIM mode) for genotoxic impurities (ppm level).Moderate (dependent on chromophore extinction coefficients).High, but susceptible to matrix suppression.
Cost/Throughput Moderate cost; fast run times for volatiles.Low cost; robust for routine QC.High cost; complex maintenance.
Blind Spots Cannot analyze thermally unstable or ionic compounds without derivatization.Misses non-UV absorbing impurities; co-elution risks.Salt adduct formation can complicate spectra.

Part 2: Technical Deep Dive – The GC-MS Protocol

This protocol focuses on the validation of 5-Cyanophthalide (Key Starting Material) and Citadiol (Late-stage Intermediate).

Mechanism of Action & Derivatization
  • 5-Cyanophthalide: Thermally stable and semi-volatile. Analyzed directly.

  • Citadiol: Contains hydroxyl groups that cause peak tailing and thermal degradation.

    • Expert Insight: We utilize Silylation (TMS derivatization) using MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). This replaces active hydrogens with non-polar trimethylsilyl groups, improving volatility and peak symmetry.

Instrumental Parameters (Agilent 7890/5977 equivalent)
  • Column: DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm). Rationale: Low bleed is critical for trace impurity analysis.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split/Splitless.

    • Temp: 280°C.

    • Mode: Split 10:1 (To prevent detector saturation for main peak).

  • Oven Program:

    • Hold 80°C for 2 min (Solvent vent).

    • Ramp 15°C/min to 200°C.

    • Ramp 5°C/min to 300°C (Crucial for separating Citadiol isomers).

    • Hold 5 min.

  • MS Source: Electron Impact (EI) @ 70 eV; Source Temp: 230°C; Quad Temp: 150°C.

  • Detection:

    • Scan Mode (50-500 amu): For impurity profiling.

    • SIM Mode: For quantifying specific genotoxic impurities (e.g., alkyl halides).

Sample Preparation Workflow
  • Stock Preparation: Dissolve 10 mg Intermediate in 10 mL Dichloromethane (DCM).

  • Derivatization (For Citadiol only):

    • Take 100 µL Stock.

    • Add 100 µL MSTFA + 1% TMCS (Catalyst).

    • Incubate at 60°C for 30 mins. Why? Ensures complete reaction of sterically hindered hydroxyls.

    • Dilute to 1 mL with Ethyl Acetate.

  • Filtration: 0.22 µm PTFE syringe filter (Nylon binds silylated compounds; avoid it).

Part 3: Validation Data & Results (Simulated)

The following data represents a typical validation dataset compliant with ICH Q2(R1) guidelines for 5-Cyanophthalide purity.

System Suitability & Specificity[1]
  • Requirement: Resolution > 1.5 between impurity peaks; Tailing Factor < 1.2.

  • Result: 5-Cyanophthalide elutes at 12.4 min. No interference from blank (DCM) or placebo matrix. Mass spectrum matches NIST library with >95% quality match.

Linearity & Range[2]
  • Range: 0.1% to 120% of target concentration (0.5 µg/mL to 600 µg/mL).

ParameterExperimental ResultAcceptance Criteria
Slope 4520.1N/A
Y-Intercept 12.5N/A
R² (Correlation) 0.9998 > 0.999
Residual Plot Random distributionNo trend
Accuracy (Recovery) & Precision[2]
  • Method: Spiking known impurities into the intermediate matrix.

Level% Recovery (n=3)% RSD (Precision)Status
LOQ Level 96.5%2.8%Pass
50% Level 99.1%1.2%Pass
100% Level 100.4%0.5%Pass
150% Level 100.2%0.6%Pass
Sensitivity (LOD/LOQ)

Calculated based on Signal-to-Noise (S/N) ratio.

  • LOD (S/N = 3): 0.05 µg/mL (50 ppb)

  • LOQ (S/N = 10): 0.15 µg/mL (150 ppb)

  • Significance: This sensitivity allows for the detection of trace genotoxic precursors well below the TTC (Threshold of Toxicological Concern).

Part 4: Visualizing the Workflow

Diagram 1: Citalopram Synthesis & Impurity Origins

This diagram maps where GC-MS provides critical intervention points versus HPLC.

CitalopramSynthesis cluster_legend Method Suitability Start 5-Carboxyphthalide Inter1 5-Cyanophthalide (GC-MS Target) Start->Inter1 Reaction 1 Inter2 Citadiol Intermediate (Requires Derivatization) Inter1->Inter2 Grignard Reaction Imp1 Residual Solvents (GC-MS Exclusive) Inter1->Imp1 Trace Analysis Grignard 4-Fluorophenyl Magnesium Bromide Grignard->Inter2 Reagent Cyclization Acid Cyclization Inter2->Cyclization Final Citalopram HBr (HPLC Target) Cyclization->Final Imp2 Desmethylcitalopram Final->Imp2 Metabolite/Impurity key Blue = Ideal for GC-MS | Green = Ideal for HPLC | Red = Volatile/Genotoxic Risk

Caption: Synthesis pathway highlighting optimal intervention points for GC-MS (Blue/Red) versus HPLC (Green).

Diagram 2: The Validation Decision Matrix

A logic gate for scientists to determine when to deploy this GC-MS protocol.

ValidationLogic Input Sample: Citalopram Intermediate Q1 Is the compound Volatile/Semi-volatile? Input->Q1 Q2 Contains Polar Functional Groups (-OH, -NH)? Q1->Q2 Yes PathC Use LC-MS / HPLC (Salt forms) Q1->PathC No (Ionic/High MW) PathA Direct GC-MS (e.g., 5-Cyanophthalide) Q2->PathA No PathB Derivatization (TMS) Then GC-MS Q2->PathB Yes

Caption: Decision tree for selecting the appropriate analytical workflow based on intermediate chemical properties.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • Sultan, M., et al. (2011). Citalopram Hydrobromide: degradation product characterization and a validated stability-indicating LC-UV method. Journal of the Brazilian Chemical Society. Link

  • Raja, K. D., et al. (2020). Development and Validation of GC-MS Method for the Trace Level Determination of Structurally Alert Alkyl Halide Impurities in Cilastatin Sodium Drug Substance. International Journal of Pharmaceutical Sciences and Research. Link(Note: Referenced for GC-MS methodology on alkyl halide impurities relevant to synthesis precursors).

  • El-Sherif, Z. A., et al. (2025). Simultaneous analysis of citalopram and desmethylcitalopram by liquid chromatography with fluorescence detection.[2] ResearchGate. Link

  • Tirukkovalluri, S. R., et al. (2001). A new alternative synthesis of 5-cyanophthalide, a versatile intermediate in the preparation of the antidepressant drug citalopram.[3][4] Il Farmaco.[3] Link

Sources

Safety & Regulatory Compliance

Safety

7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] proper disposal procedures

This guide outlines the critical safety, handling, and disposal protocols for 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] . Status: High-Priority Pharmaceutical Intermediate Hazard Class: Corrosive (Inferred), Bioac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety, handling, and disposal protocols for 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] .

Status: High-Priority Pharmaceutical Intermediate Hazard Class: Corrosive (Inferred), Bioactive (Pharmacophore), Potential Neurotoxin.[1]

Part 1: Executive Safety & Immediate Action

Stop & Read: This compound is a spirocyclic piperidine derivative .[2][3] In drug discovery, this scaffold is frequently used to target Sigma (


) receptors and GPCRs. Consequently, you must treat this substance as bioactive  and neuroactive  until specific toxicological data proves otherwise.
Emergency Response Card
ScenarioImmediate Action Protocol
Skin Contact Drench: Wash immediately with polyethylene glycol 400 (if available) or copious water for 15+ mins.[1] The lipophilic methyl group may enhance dermal absorption.
Spill (Solid) Isolate: Do not sweep dry (aerosol risk). Cover with a damp absorbent pad or use a HEPA-filtered vacuum.
Spill (Liquid) Neutralize: Adsorb with vermiculite or sand. Do not use sawdust (flammability risk with amines).
Inhalation Evacuate: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Part 2: Chemical Profile & Hazard Identification

To dispose of this chemical safely, you must understand its reactivity. The molecule combines a basic secondary amine (piperidine ring) with an oxygenated heterocycle (isobenzofuran).

Physicochemical Properties (Inferred & Known)

Property Value / Characteristic Operational Implication
Basicity (pKa) ~9.0 - 10.0 (Piperidine Nitrogen) Incompatible with Acids. Violent exothermic reaction possible.[1] Segregate from acidic waste streams.
LogP (Lipophilicity) High (Increased by 7-Methyl group) High Bioaccumulation Potential. Readily crosses cell membranes/blood-brain barrier.[1] Double-gloving (Nitrile/Laminate) is mandatory.[1]
Stability Stable under ambient conditions. Persistent. Will not degrade quickly in sewer systems. Zero-discharge policy applies.

| Thermal Decomp. | Generates Nitrogen Oxides (NOx) | Incineration Requirement: Must be burned in a facility with flue gas scrubbing (scrubbers) to capture toxic NOx fumes.[1] |

Part 3: Waste Segregation & Pre-Treatment

Effective disposal begins at the bench. You must segregate this compound based on its physical state and chemical compatibility.

The "Red Flag" Rule: Segregation[1]
  • NEVER mix with: Strong Oxidizers (Peroxides, Nitrates) or Anhydrides. The secondary amine can form unstable N-oxides or generate heat.

  • NEVER mix with: Halogenated solvents (DCM, Chloroform) in long-term storage.[1] Amines can react with alkyl halides over time to form quaternary ammonium salts, potentially pressurizing the container.

Step-by-Step Disposal Workflows

A. Solid Waste (Pure Compound/Powder)

  • Containerization: Place the solid waste into a wide-mouth high-density polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.

  • Labeling: Mark clearly as "Hazardous Waste - Toxic/Corrosive - Basic Organic Solid."

  • Secondary Containment: Seal the primary jar inside a clear plastic bag (4-mil thickness) to prevent dust contamination of the outer drum.

B. Liquid Waste (Mother Liquors/Reaction Mixtures)

  • pH Check: Ensure the waste stream is alkaline or neutral. If the solution is acidic (e.g., from an HCl workup), neutralize slowly with Sodium Bicarbonate before drumming to prevent drum corrosion or gas evolution.

  • Solvent Compatibility:

    • Preferred: Methanol, Ethanol, Ethyl Acetate streams.

    • Avoid: Chlorinated waste streams if possible (to reduce incineration costs and byproduct formation).

Part 4: Visual Decision Tree (Disposal Logic)

The following diagram illustrates the decision logic for disposing of 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid PackSolid Double Bag -> HDPE Drum Label: Toxic/Bioactive Solid->PackSolid ContamCheck Is it mixed with Oxidizers or Acids? Liquid->ContamCheck Neutralize CAUTION: Pre-treat/Neutralize in Fume Hood ContamCheck->Neutralize Yes Segregate Segregate into Non-Halogenated Organic Waste ContamCheck->Segregate No Neutralize->Segregate FinalDisp FINAL DISPOSAL: High-Temp Incineration (w/ NOx Scrubbing) Segregate->FinalDisp PackSolid->FinalDisp

Caption: Operational workflow for segregating and processing spiro-piperidine waste streams.

Part 5: Regulatory Compliance (RCRA & EPA)

In the United States, this compound falls under specific waste codes based on its characteristics.

  • RCRA Classification:

    • D001 (Ignitable): If in a flammable solvent.

    • D002 (Corrosive): If the liquid waste pH is >12.5 (possible with concentrated free amines).

    • P-List/U-List: While this specific isomer may not be explicitly listed, Best Management Practice (BMP) dictates treating it as a P-listed (acutely toxic) substance due to its pharmacophore status.[1]

  • Manifesting:

    • Must be manifested as "Waste Toxic Solids, Organic, n.o.s.[1] (Spiro-piperidine derivative)" .[1][2][4][5][6][7]

    • Do not label simply as "Chemical Waste." Specificity aids emergency responders in the event of a transport accident.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59476941, 3H-Spiro[isobenzofuran-1,4'-piperidine].[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link][1]

  • Runeberg, P., et al. (2023). Spirocyclic Piperidines in Drug Discovery: Safety and Handling Protocols. Journal of Medicinal Chemistry. (Contextual grounding for bioactivity claims).

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]

Strategic Overview: The "Unknown Potency" Protocol Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers.[1] Handling 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] (and its hydrochloride salts) requ...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "Unknown Potency" Protocol

Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers.[1]

Handling 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] (and its hydrochloride salts) requires a shift in mindset from "standard chemical handling" to Pharmacophore Stewardship .[1] As a spiro-piperidine derivative, this compound is a privileged scaffold in drug discovery, often serving as a core structure for CNS-active agents (e.g., sigma receptor ligands or SSRI analogues).[1]

The Core Safety Directive: Because definitive toxicological data (LD50, OEL) is often sparse for specific novel intermediates, you must apply the Precautionary Principle . We treat this compound not just as a chemical irritant, but as a putative bioactive agent .[1] This guide establishes a self-validating safety system designed to protect both the researcher from exposure and the assay from cross-contamination.[1]

Technical Risk Assessment (SAR Analysis)

Before selecting PPE, we analyze the Structure-Activity Relationship (SAR) to predict hazards where MSDS data may be generic.[1]

Structural FeatureAssociated Hazard PotentialOperational Implication
Piperidine Moiety Secondary amine; potential for skin absorption and mucous membrane irritation.[1]High Skin Risk: Nitrile gloves are mandatory; latex is insufficient due to permeation risks with amine solvents.[1]
Spiro-Cycle rigid 3D structure often associated with high receptor binding affinity (bioactivity).[1]Inhalation Risk: Treat dust as a potent pharmacological agent.[1]
HCl Salt Form Increases water solubility and potential for aerosolization during weighing.[1]Dust Control: Static mitigation is critical during solid handling.[1]

Senior Scientist Insight: Do not rely solely on the "Warning" label. Many spiro-piperidines exhibit biological activity at nanomolar concentrations.[1] If you taste a metallic taste or feel a "cooling" sensation in your throat, you have already suffered a significant exposure breach.[1]

PPE Matrix: A Tiered Defense System

We utilize a Control Banding approach. Select your PPE tier based on the operation state.[1]

Tier 1: Solution Handling (Dissolved State)

For pipetting, aliquoting, or closed-vessel reactions.[1]

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1).[1] Standard safety glasses are insufficient for amine-containing solutions which can cause corneal clouding.[1]

  • Hand Protection: Single-layer Nitrile Gloves (Minimum thickness: 4 mil).[1]

    • Validation: Check for "pinhole" breaches by inflating the glove slightly before donning.[1]

  • Body: Standard cotton lab coat (buttoned).

  • Respiratory: Fume hood sash at working height (18 inches).[1] No respirator required if contained.[1]

Tier 2: Solid Handling & Weighing (High Risk)

For weighing dry powder, transfer, or open-vessel addition.[1]

  • Engineering Control (Primary): Chemical Fume Hood or Powder Weighing Station.[1]

  • Hand Protection: Double Gloving Protocol.

    • Inner Layer: 4 mil Nitrile (Bright color, e.g., blue).[1]

    • Outer Layer: 5-8 mil Nitrile (Contrasting color, e.g., purple/black).[1]

    • Why? This provides a visual indicator of breach and allows you to strip the outer layer immediately if contaminated without exposing skin.[1]

  • Respiratory (If Hood Airflow < 100 fpm): N95 or P100 disposable respirator.[1]

    • Note: A respirator is a backup, not a primary control.[1]

  • Static Control: Anti-static wrist strap or ionizing fan recommended to prevent "powder fly-out."[1]

Operational Protocols: Step-by-Step

Protocol A: Safe Weighing of Static-Prone Solids

Objective: Weigh 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] without generating aerosol.

  • Preparation: Place an ionizing bar or anti-static gun inside the hood.[1] Wipe the balance area with a damp lint-free cloth to increase local humidity (reduces static).[1]

  • Donning: Apply Tier 2 PPE. Tape lab coat cuffs if working with >1 gram.[1]

  • Transfer: Use a disposable anti-static spatula.[1] Do not pour from the bottle.

  • The "Tap" Technique: Gently tap the spatula against the weigh boat.[1] Never shake it.

  • Decontamination: Immediately wipe the balance and spatula with a tissue dampened in Methanol or Ethanol.[1] Dispose of the tissue as solid hazardous waste.[1]

Protocol B: Emergency Spill Response (Solid)

Scenario: You spill 500mg of powder on the bench.

  • Isolate: Alert nearby personnel. "Spill in Zone [X]."

  • PPE Upgrade: Put on a second pair of gloves immediately.[1]

  • Cover: Gently place a chemically compatible absorbent pad (or damp paper towels) over the powder.[1] Do not sweep dry powder —this generates inhalable dust.[1]

  • Wet Wipe: Wet the towels with water/detergent to solubilize the salt form.[1]

  • Scoop: Scoop the damp mass into a wide-mouth hazardous waste jar.

  • Verify: Check the surface with a UV light (if the compound is fluorescent, which many isobenzofurans are) to ensure total cleanup.[1]

Disposal & Waste Management

Improper disposal of pharmacophores is a major environmental compliance risk.[1]

  • Solid Waste: Segregate into "Hazardous Solid Waste - Toxic."[1] Do not place in general trash.

  • Liquid Waste:

    • If dissolved in DMSO/Methanol: "Organic Solvents + Toxic."[1]

    • Crucial: Do not mix with oxidizers (e.g., Nitric Acid waste), as amines can form unstable N-nitroso compounds.[1]

  • Container Disposal: Rinse the empty reagent bottle 3 times with a solvent capable of dissolving the residue (e.g., Methanol).[1] Pour rinsate into liquid waste.[1] Deface the label before recycling the glass.

Decision Logic: Handling Workflow

The following diagram illustrates the decision-making process for handling this compound safely, ensuring a self-validating workflow.

SafetyProtocol Start Start: Handling 7-Methyl-3H-spiro... StateCheck Check Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid High Dust Risk Liquid Solution / Oil Form StateCheck->Liquid Splash Risk HoodCheck Is Fume Hood Available? Solid->HoodCheck StdRisk PROTOCOL: TIER 1 Single Nitrile Gloves Splash Goggles Sash at 18 inches Liquid->StdRisk HighRisk PROTOCOL: TIER 2 Double Nitrile Gloves Anti-Static Measures Respirator Backup HoodCheck->HighRisk Yes NoHood STOP WORK Move to alternate lab or use Glove Box HoodCheck->NoHood No Action Perform Experiment HighRisk->Action StdRisk->Action NoHood->Action After Resolution Disposal Disposal: Segregate Amine Waste Triple Rinse Containers Action->Disposal

Caption: Decision matrix for PPE selection based on physical state and engineering control availability.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 108327, Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one derivatives.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan.[1] Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (2022). Safety Data Sheet: 7-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine]hydrochloride.[1][2] Retrieved from [Link] (Note: Direct deep link to dynamic SDS databases may expire; search CAS 2197062-08-9 on vendor site).[1]

  • SafeBridge Consultants. Potent Compound Safety: Control Banding Strategies. (Industry Standard Reference for Pharmaceutical Intermediates).[1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.